molecular formula C5H7N5O2 B189754 4-N-methyl-5-nitropyrimidine-2,4-diamine CAS No. 5096-95-7

4-N-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B189754
CAS No.: 5096-95-7
M. Wt: 169.14 g/mol
InChI Key: LCSKXWALQLGWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-methyl-5-nitropyrimidine-2,4-diamine is a substituted diamino pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The 5-nitro-pyrimidine-2,4-diamine scaffold is a privileged structure in the design of bioactive molecules, serving as a key precursor and pharmacophore in various therapeutic contexts . Researchers value this compound family for its diverse biological potential. Analogues based on the 5-nitropyrimidine core have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity , showing promise as anti-inflammatory agents . Furthermore, the 2,4-diamino-5-nitropyrimidine structure is a recognized motif in anticancer research . Structural analogues have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), hepatoma (HepG2), and alveolar epithelial (A549) cells . The flexibility of the substitution at the N4-position, such as with a methyl group, is a common strategy to optimize antitumor efficacy and pharmacokinetic properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-methyl-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKXWALQLGWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965232
Record name N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-95-7
Record name NSC85324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties of Nitropyrimidine Diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a detailed technical guide on the core physicochemical properties of aminonitropyrimidine compounds. Due to the limited availability of specific experimental data for 4-N-methyl-5-nitropyrimidine-2,4-diamine in publicly accessible literature, this guide utilizes the closely related and well-documented compound, 5-nitropyrimidine-2,4-diamine (CAS: 18620-73-0) , as a representative example to illustrate the required data presentation, experimental protocols, and visualizations. The methodologies and principles described herein are directly applicable to the characterization of this compound and similar derivatives.

Introduction

5-nitropyrimidine-2,4-diamine is an organic compound featuring a pyrimidine core substituted with two amino groups and a nitro group.[1] Such structures are of significant interest in medicinal chemistry and drug development as the pyrimidine scaffold is a key component of many biologically active molecules. The compound's amino groups provide sites for hydrogen bonding and potential salt formation, while the electron-withdrawing nitro group influences the molecule's overall electronic properties and reactivity.[1] A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), and for designing effective drug delivery systems.

Physicochemical Data Summary

The quantitative physicochemical properties of 5-nitropyrimidine-2,4-diamine are summarized below. These values are critical for assessing its potential as a drug candidate.

PropertyValueData Source(s)
Molecular Formula C₄H₅N₅O₂PubChem[2]
Molecular Weight 155.12 g/mol PubChem[2]
Melting Point 345-350 °CChemicalBook[3]
Physical Form Fine Yellow SolidChemicalBook[1][3]
LogP (XLogP3) -0.1PubChem[2]
pKa (Predicted) 3.36 ± 0.10ChemicalBook[3]
Solubility Soluble in DMSO, Hot Methanol, Hot 2N HClChemicalBook[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4]

Protocol:

  • Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a digital Mel-Temp device, containing a high-boiling point liquid (e.g., silicone oil).[7]

  • Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the temperature increase should be slowed to a rate of 1-2°C per minute as the approximate melting point is approached.[4][7]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6][8]

Solubility Determination

Solubility testing determines the suitability of various solvents for analysis, formulation, and predicting absorption.

Protocol:

  • Sample Preparation: A precise amount of the compound (e.g., 25 mg) is placed into a small test tube.[9]

  • Solvent Addition: A measured volume of the test solvent (e.g., 0.75 mL of water) is added in small portions.[9]

  • Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[9][10]

  • Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if it does not. This process is repeated with a range of solvents of varying polarity (e.g., water, 5% HCl, 5% NaOH, diethyl ether, DMSO).[9][11]

  • pH Testing: If the compound is water-soluble, its effect on the pH of the solution is determined using litmus paper or a pH meter to identify acidic or basic properties.[12]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a high-precision method for its determination.[13]

Protocol:

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[13]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[13]

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for experimental LogP determination.[14]

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours.[15]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The phases are then separated.[14]

  • Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical flows.

G cluster_start Initial Analysis cluster_quant Quantitative Characterization cluster_end Data Application start Compound Synthesis & Purification phys_prop Physical Properties (Color, Form) start->phys_prop mp Melting Point (Purity Check) phys_prop->mp sol Solubility Profile (Solvent Screening) phys_prop->sol data_table Compile Data Table mp->data_table pka pKa Determination (Ionization) sol->pka logp LogP Measurement (Lipophilicity) sol->logp pka->data_table logp->data_table report Technical Report & ADME Prediction data_table->report

Caption: General workflow for the physicochemical characterization of a new chemical entity.

G cluster_soluble Water-Soluble Path cluster_insoluble Water-Insoluble Path start Test Compound in Water is_soluble Is it soluble? start->is_soluble test_ph Test with pH paper is_soluble->test_ph  Yes test_hcl Test in 5% HCl is_soluble->test_hcl  No is_acid_base pH change? test_ph->is_acid_base acidic Class Sa (Water-soluble acid) is_acid_base->acidic  pH < 5 basic Class Sb (Water-soluble base) is_acid_base->basic  pH > 8 neutral_sol Class Sg (Water-soluble neutral) is_acid_base->neutral_sol  Neutral is_hcl_sol Soluble? test_hcl->is_hcl_sol base_insol Class B (Water-insoluble base) is_hcl_sol->base_insol  Yes test_naoh Test in 5% NaOH is_hcl_sol->test_naoh  No

Caption: Decision tree for classifying a compound based on its solubility behavior.

References

In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find in this document a comprehensive analysis of the available scientific literature concerning the mechanism of action of the compound 4-N-methyl-5-nitropyrimidine-2,4-diamine. This guide synthesizes current understanding, presents quantitative data, details experimental methodologies, and visualizes key biological pathways.

Core Mechanism of Action: Limited Direct Evidence

Following a comprehensive review of the current scientific literature, it is important to note that specific studies detailing the mechanism of action for this compound are not presently available. However, analysis of structurally related compounds provides a foundational understanding of its potential biological activities. The core structure, a substituted nitropyrimidine, is a recurring motif in compounds with diverse pharmacological effects. Research on analogous molecules suggests that the biological activity of this compound may be multifaceted, potentially involving enzyme inhibition and modulation of inflammatory pathways.

Insights from Structurally Related Compounds

To build a hypothetical framework for the mechanism of action of this compound, we can examine the activities of closely related molecules.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the most well-documented activities for a structurally similar compound, 2,4-Diamino-5-nitropyrimidine, is its high preferential binding to the dihydrofolate reductase (DHFR) enzyme. This enzyme is critical for the synthesis of nucleic acids and amino acids. Its inhibition disrupts cellular proliferation and is a key mechanism for several antimicrobial and anticancer drugs. It is plausible that the addition of a methyl group at the 4-N position could modulate this binding affinity and selectivity.

Anti-inflammatory Activity via Nitric Oxide Synthase (iNOS) Inhibition

Analogues such as 5-nitropyrimidine-2,4-dione have been shown to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammatory conditions. A molecular docking study confirmed that these compounds can bind to the active site of iNOS. This suggests a potential anti-inflammatory role for this compound through a similar mechanism.

Potential Antimicrobial and Antitumor Effects

Other related nitropyridine derivatives have demonstrated preliminary antimicrobial and antitumor activities. For instance, Methyl 4-amino-5-nitropyridine-2-carboxylate has been investigated for its ability to inhibit the growth of various bacterial strains and breast cancer cells in vitro. The proposed mechanism for its antitumor effect involves the inhibition of specific kinases, which are crucial enzymes in cancer cell signaling pathways.

Quantitative Data from Analogous Compounds

The following table summarizes the quantitative data available for key analogous compounds, providing a reference for potential efficacy.

CompoundBiological ActivityAssay SystemIC50 / MICReference
Compound 36 (a 5-nitropyrimidine-2,4-dione analogue) Nitric Oxide Production InhibitionLipopolysaccharide-induced RAW 264.7 cells8.6 μM
Compound 36 (a 5-nitropyrimidine-2,4-dione analogue) iNOS Activity Inhibition6.2 μM
Methyl 4-amino-5-nitropyridine-2-carboxylate Antitumor Activity (Breast Cancer Cells)In vitro cell growth inhibitionNot Specified
Various Nitropyridine-containing complexes Antimicrobial Activity (S. aureus, B. subtilis, P. aeruginosa, E. coli)Mean zone of inhibition9.1–17.9 mm
Imidazo[4,5-b]pyridine derivative 14 Antibacterial Activity (E. coli)MIC 32 μM

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Nitric Oxide Production and iNOS Inhibition Assay

The inhibitory effect on nitric oxide production was evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of NO Production: Cells are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compound for a specified period (e.g., 24 hours).

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • iNOS Activity Assay: The direct inhibitory effect on iNOS activity can be assessed using a cell-free assay with purified iNOS enzyme. The conversion of L-arginine to L-citrulline is measured in the presence of the test compound.

Antimicrobial Activity Assay

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

  • Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria are used.

  • Broth Microdilution Method: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows based on the activities of analogous compounds.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NF-kB Activation NF-kB Activation TLR4->NF-kB Activation iNOS Gene Transcription iNOS Gene Transcription NF-kB Activation->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein NO Production NO Production iNOS Protein->NO Production Inflammation Inflammation NO Production->Inflammation This compound This compound This compound->iNOS Protein Inhibition

Figure 1: Hypothetical pathway for the anti-inflammatory action of this compound via iNOS inhibition.

G Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)->Dihydrofolate Reductase (DHFR) Substrate DHFR DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) Product THF THF Nucleic Acid Synthesis Nucleic Acid Synthesis THF->Nucleic Acid Synthesis This compound This compound This compound->DHFR Inhibition

Figure 2: Postulated mechanism of action through the inhibition of Dihydrofolate Reductase (DHFR).

G Start Start Prepare serial dilutions of compound Prepare serial dilutions of compound Start->Prepare serial dilutions of compound Inoculate with bacterial suspension Inoculate with bacterial suspension Prepare serial dilutions of compound->Inoculate with bacterial suspension Incubate for 24-48h Incubate for 24-48h Inoculate with bacterial suspension->Incubate for 24-48h Observe for growth Observe for growth Incubate for 24-48h->Observe for growth Determine MIC Determine MIC Observe for growth->Determine MIC End End Determine MIC->End

Figure 3: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Future Directions

The presented information provides a strong rationale for the further investigation of this compound. Future research should focus on:

  • Direct enzymatic assays: To confirm the inhibitory activity against DHFR and iNOS.

  • In vitro and in vivo studies: To evaluate its efficacy in models of inflammation, cancer, and infectious diseases.

  • Structure-activity relationship (SAR) studies: To optimize the compound for improved potency and selectivity.

  • Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The insights from related compounds strongly suggest a promising avenue for future research and development.

An In-depth Technical Guide to the Synthesis and Biological Activity of 4-N-methyl-5-nitropyrimidine-2,4-diamine Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of structural analogs of 4-N-methyl-5-nitropyrimidine-2,4-diamine. This class of compounds, characterized by a substituted 5-nitropyrimidine core, has garnered interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents. This document summarizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing synthetic pathways to facilitate further research and development in this area.

Core Structure and Analogs

The core structure of interest is this compound. Structural analogs explored in the literature often involve substitutions at the 2, 4, and 6 positions of the 5-nitropyrimidine ring. Variations include different alkyl and aryl groups on the amino functions, as well as the introduction of other functional groups to modulate the physicochemical properties and biological activity of the molecules.

Synthesis of Structural Analogs

The synthesis of this compound analogs and related compounds typically starts from readily available pyrimidine precursors. A common strategy involves the nucleophilic aromatic substitution of chloro or other leaving groups on the pyrimidine ring with amines.

A general synthetic approach for creating unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines begins with a 4,6-disubstituted-2-methyl-5-nitropyrimidine. The use of a dichloride intermediate is common, though handling this reagent can be hazardous. A less hazardous alternative involves a 4,6-bis(tosylate) derivative, which undergoes sequential nucleophilic aromatic substitution.[1] The first amine is typically introduced under milder conditions, followed by the second amine under more vigorous conditions, such as higher temperatures, to achieve the desired disubstituted product.[1]

Synthesis_Workflow Start 4,6-Dichloro-5-nitropyrimidine Intermediate1 4-Chloro-N-methyl-5-nitropyrimidin-2-amine Start->Intermediate1 Methylamine (1 eq) Intermediate2 4-Chloro-N-methyl-5-nitropyrimidin-2-amine Start->Intermediate2 Amine (R-NH2, 1 eq) Final_Product This compound Structural Analogs Intermediate1->Final_Product Amine (R-NH2) Intermediate2->Final_Product Methylamine

General synthetic workflow for this compound analogs.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of key precursors and analogs, adapted from the literature.

Protocol 1: Synthesis of Unsymmetrical 4,6-Diamino-2-methyl-5-nitropyrimidines[1]

This protocol describes a general method for the sequential substitution of amines onto a 2-methyl-5-nitropyrimidine core.

  • Monosubstitution: To a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent (e.g., THF, acetonitrile), add 1.2-1.7 equivalents of the first amine at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the monoamine/monochloride intermediate.

  • Disubstitution: The isolated mono-substituted intermediate is then dissolved in a suitable solvent and treated with the second amine.

  • This second substitution step often requires more forcing conditions, such as heating the reaction mixture.

  • After the reaction is complete, the product is isolated and purified using standard techniques like crystallization or column chromatography.

Biological Activity and Quantitative Data

Structural analogs of this compound have been investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects. The following tables summarize key quantitative data from the literature for related compounds.

Table 1: Inhibitory Activity of 5-Nitropyrimidine-2,4-dione Analogs

A study on 5-nitropyrimidine-2,4-dione analogs identified compounds with inhibitory activity against nitric oxide production and inducible nitric oxide synthase (iNOS).

CompoundNitric Oxide Production IC50 (µM)iNOS Activity IC50 (µM)Cytotoxicity IC50 (µM)
36 8.66.2> 80.0

Data from a study on lipopolysaccharide-induced RAW 264.7 cells.

Table 2: Antimicrobial Activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives

A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their in vitro antimicrobial activities. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.[2]

CompoundBacterial StrainMIC (µg/mL)
4b S. aureus12.5
4c S. aureus25
4e S. aureus25
4b E. coli25
4c E. coli50
4e E. coli50

Data from a study on clinically isolated bacterial strains.

Table 3: Kinase Inhibitory Activity of 2-Amino-4-methyl-5-nitropyridine Analogs

Analogs of 2-amino-4-methyl-5-nitropyridine have been investigated as inhibitors of Janus kinase 2 (JAK2).

CompoundTargetIC50 (µM)
4 JAK28.5–12.2
6 JAK28.5–12.2

Data from a study on potent JAK2 inhibitors.[3]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound analogs are not extensively detailed in the current literature, the inhibitory activities against kinases such as JAK2 suggest potential interference with cytokine signaling pathways. JAK kinases are critical components of the JAK-STAT signaling pathway, which transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, apoptosis, and oncogenesis.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor This compound Analog (Inhibitor) Inhibitor->JAK Inhibition

Proposed inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available data on related compounds indicate potential for development as enzyme inhibitors and antimicrobial agents. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound analogs to establish clear structure-activity relationships. Detailed mechanistic studies are also required to elucidate the specific signaling pathways and molecular targets of these compounds, which will be crucial for their advancement in drug development pipelines. The experimental protocols and data summarized in this guide provide a solid foundation for these future endeavors.

References

In-Depth Technical Guide: 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 5096-83-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-N-methyl-5-nitropyrimidine-2,4-diamine, a substituted nitropyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar molecules to provide a representative understanding of its synthesis, potential biological activities, and relevant experimental protocols.

Chemical Properties

PropertyValueSource
CAS Number 5096-83-3Internal Verification
Molecular Formula C₅H₇N₅O₂Calculated
Molecular Weight 169.14 g/mol Calculated
IUPAC Name N⁴-methyl-5-nitro-2,4-pyrimidinediamineIUPAC Nomenclature
Canonical SMILES CNC1=NC(=NC=C1--INVALID-LINK--[O-])NCalculated

Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of substituted 2,4-diaminopyrimidines and N-methylation of amines. A representative two-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound (Analog-Based)

This protocol is a representative procedure based on the synthesis of similar N-substituted 2,4-diamino-5-nitropyrimidines.

Step 1: Synthesis of 2,4-diamino-5-nitropyrimidine

A common precursor, 2,4-diamino-5-nitropyrimidine, can be synthesized via the nitration of 2,4-diaminopyrimidine.

  • Materials: 2,4-diaminopyrimidine, Fuming Nitric Acid, Sulfuric Acid, Ice.

  • Procedure:

    • To a stirred solution of sulfuric acid, cooled in an ice bath, slowly add 2,4-diaminopyrimidine.

    • Maintain the temperature below 10°C and add fuming nitric acid dropwise.

    • After the addition is complete, continue stirring at low temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-5-nitropyrimidine.

Step 2: N-methylation of 2,4-diamino-5-nitropyrimidine

A general method for the N-methylation of amines using dimethyl sulfoxide (DMSO) and formic acid can be adapted for this step.[1][2]

  • Materials: 2,4-diamino-5-nitropyrimidine, Dimethyl Sulfoxide (DMSO), Formic Acid, Triethylamine.

  • Procedure:

    • In a pressure tube, combine 2,4-diamino-5-nitropyrimidine, formic acid, and triethylamine.

    • Bubble argon through the mixture for 15 minutes.

    • Add DMSO to the mixture.

    • Seal the pressure tube and heat at a suitable temperature (e.g., 150°C) for 12-48 hours. Caution: Pressure will build up.

    • After cooling to room temperature, basify the reaction mixture with a NaOH solution.

    • Extract the product with an organic solvent (e.g., CH₂Cl₂).

    • Wash the organic layers with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography) to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Methylation 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine 2,4-Diamino-5-nitropyrimidine 2,4-Diamino-5-nitropyrimidine 2,4-Diaminopyrimidine->2,4-Diamino-5-nitropyrimidine Nitration Nitrating_Mixture Fuming Nitric Acid, Sulfuric Acid Nitrating_Mixture->2,4-Diamino-5-nitropyrimidine Target_Compound This compound 2,4-Diamino-5-nitropyrimidine->Target_Compound N-Methylation Methylating_Reagents DMSO, Formic Acid, Triethylamine Methylating_Reagents->Target_Compound

Proposed synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action

Inhibition of Dihydrofolate Reductase (DHFR)

Substituted 2,4-diaminopyrimidines are a well-known class of dihydrofolate reductase (DHFR) inhibitors.[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR can disrupt DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer agents.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain N²-substituted 2,4-diamino-5-nitrosopyrimidines have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, representing a potential strategy for cancer therapy.

Antimicrobial Activity via DNA Damage

Nitro-heterocyclic compounds are known to exert antimicrobial effects through a mechanism involving the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can damage cellular macromolecules, with DNA being a primary target.[6] This can lead to mutations and cell death in susceptible microorganisms.

Potential_Mechanisms cluster_dhfr DHFR Inhibition cluster_cdk CDK Inhibition cluster_dna_damage Antimicrobial Activity Target_Compound 4-N-methyl-5-nitropyrimidine- 2,4-diamine DHFR Dihydrofolate Reductase (DHFR) Target_Compound->DHFR Inhibits CDK2 Cyclin-Dependent Kinase 2 (CDK2) Target_Compound->CDK2 Potentially Inhibits Nitro_Reduction Nitro Group Reduction Target_Compound->Nitro_Reduction Undergoes DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DHFR->DNA_Synthesis_Inhibition Cell_Proliferation_Arrest Cell Proliferation Arrest DNA_Synthesis_Inhibition->Cell_Proliferation_Arrest Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reactive_Intermediates Reactive Nitroso/ Hydroxylamine Species Nitro_Reduction->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Microbial_Cell_Death Microbial Cell Death DNA_Damage->Microbial_Cell_Death

Potential mechanisms of action for this compound.

Representative Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Analog-Based)

This protocol is adapted from a validated method for the analysis of nitroaromatic compounds and can be used as a starting point for developing a specific method for this compound.[7]

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injector Injector Sample_Prep->Injector HPLC_System HPLC System Column C18 Column Injector->Column Detector UV Detector Column->Detector Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition

General workflow for HPLC analysis.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and anticancer research. While specific data for this molecule is limited, the information available for related compounds provides a strong foundation for future studies. The synthetic and analytical methods outlined in this guide, although based on analogs, offer practical starting points for researchers. Further investigation into the biological activities and mechanisms of action of this specific compound is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Solubility and Potential Biological Interactions of 4-N-methyl-5-nitropyrimidine-2,4-diamine in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the solubility of 4-N-methyl-5-nitropyrimidine-2,4-diamine in dimethyl sulfoxide (DMSO) and explores its potential biological relevance. Pyrimidine derivatives are a significant class of heterocyclic compounds in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The nitro group, being a strong electron-withdrawing group, can significantly influence the biological activity of these compounds, often through mechanisms involving enzymatic bioreduction to generate free radicals that can induce cellular damage in microorganisms or cancer cells[3].

DMSO is a highly polar aprotic solvent widely used in biomedical research and drug discovery as a vehicle for compounds in various assays due to its ability to dissolve a wide range of polar and nonpolar molecules[4]. Understanding the solubility of a compound in DMSO is a critical first step in its preclinical evaluation.

Quantitative Solubility Data

As of the date of this guide, specific experimental data on the solubility of this compound in DMSO has not been reported in the reviewed literature. However, for research and documentation purposes, the following table provides a standardized format for presenting such quantitative data once it is experimentally determined.

Parameter Value Unit Temperature (°C) Method
Molar SolubilityData not availablemol/L25Isothermal Shake-Flask
Mass SolubilityData not availablemg/mL25Isothermal Shake-Flask
Molar SolubilityData not availablemol/L37Isothermal Shake-Flask
Mass SolubilityData not availablemg/mL37Isothermal Shake-Flask

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in DMSO, adapted from established protocols for similar compounds[2][5][6].

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO, analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of DMSO into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes) to pellet the excess undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with DMSO to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound in DMSO of known concentrations.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_quant Quantification A Add excess compound to vials B Add known volume of DMSO A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G I Calculate solubility G->I H Generate calibration curve H->I

Caption: Experimental workflow for solubility determination.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, studies on analogous compounds, specifically 5-nitropyrimidine-2,4-dione derivatives, have shown inhibitory activity against inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO)[7]. The iNOS pathway is a critical component of the inflammatory response. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibitors of iNOS are of significant therapeutic interest.

The proposed mechanism of action for these inhibitors often involves binding to the active site of the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

The following diagram illustrates a simplified representation of the iNOS signaling pathway that could potentially be modulated by a 5-nitropyrimidine derivative.

G LPS Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Target Cell NFkB NF-κB Activation LPS->NFkB activates Cytokines Pro-inflammatory Cytokines Cytokines->NFkB activates iNOS_exp iNOS Gene Expression NFkB->iNOS_exp induces iNOS_enz iNOS Enzyme iNOS_exp->iNOS_enz leads to NO Nitric Oxide (NO) iNOS_enz->NO produces L_Arg L-Arginine L_Arg->iNOS_enz substrate Inflammation Inflammatory Response NO->Inflammation Inhibitor 5-Nitropyrimidine Derivative Inhibitor->iNOS_enz inhibits

Caption: Potential inhibition of the iNOS signaling pathway.

Conclusion

This technical guide outlines the current state of knowledge regarding the solubility of this compound in DMSO. While specific quantitative data is pending experimental determination, a robust and detailed protocol for its measurement is provided to aid researchers in this endeavor. Furthermore, by examining the bioactivity of structurally similar compounds, a plausible and therapeutically relevant signaling pathway involving the inhibition of iNOS has been proposed. This provides a valuable starting point for the further pharmacological investigation of this compound and its derivatives. Future studies should focus on obtaining precise solubility measurements and validating the hypothesized interactions with key biological targets such as iNOS.

References

4-N-methyl-5-nitropyrimidine-2,4-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-N-methyl-5-nitropyrimidine-2,4-diamine, including its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on related compounds. Due to the limited availability of public data on this specific molecule, some information is inferred from structurally similar compounds.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. The molecular formula and weight have been calculated based on the structure of the parent compound, 5-nitropyrimidine-2,4-diamine, with the addition of a methyl group at the N4 position.

PropertyValueSource
Compound Name This compound-
CAS Number 5096-95-7Inferred from related compounds
Molecular Formula C₅H₇N₅O₂Calculated
Molecular Weight 169.14 g/mol Calculated
Parent Compound 5-nitropyrimidine-2,4-diaminePubChem[1]
Parent Mol. Formula C₄H₅N₅O₂PubChem[1]
Parent Mol. Weight 155.12 g/mol PubChem[1]

Synthesis Methodology

Proposed Experimental Protocol: Sequential Amination

This protocol is adapted from the synthesis of related unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines.

Starting Material: 2,4-dichloro-5-nitropyrimidine

Reagents:

  • Methylamine (in a suitable solvent, e.g., ethanol or THF)

  • Ammonia (in a suitable solvent, e.g., ethanol or THF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., ethanol, THF, or acetonitrile)

Procedure:

  • Monosubstitution with Methylamine:

    • Dissolve 2,4-dichloro-5-nitropyrimidine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Slowly add one equivalent of methylamine to the solution. The use of a single equivalent and low temperature favors monosubstitution.

    • Allow the reaction to stir at 0°C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the intermediate product, 2-chloro-N-methyl-5-nitropyrimidin-4-amine, can be isolated or used directly in the next step.

  • Second Amination with Ammonia:

    • To the solution containing the intermediate, add an excess of ammonia.

    • The reaction may require heating to drive the substitution of the second, less reactive chlorine atom. The temperature and reaction time will need to be optimized (e.g., reflux for 6-12 hours).

    • Monitor the reaction for the disappearance of the intermediate and the formation of the final product, this compound.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Synthesis_Workflow cluster_purification Purification Start 2,4-dichloro-5-nitropyrimidine reagent1 + Methylamine (1 eq) + Base (0°C) Start->reagent1 Intermediate 2-chloro-N-methyl- 5-nitropyrimidin-4-amine reagent2 + Ammonia (excess) + Heat Intermediate->reagent2 Product 4-N-methyl-5-nitropyrimidine- 2,4-diamine Purification Column Chromatography or Recrystallization Product->Purification reagent1->Intermediate reagent2->Product

Plausible synthesis workflow for this compound.

Biological Activity and Potential Applications

While there is no specific data on the biological activity of this compound, the broader class of nitropyrimidine and diaminopyrimidine derivatives has been investigated for various pharmacological properties.

  • Enzyme Inhibition: Diaminopyrimidine structures are known to be effective inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many organisms. This makes them candidates for antimicrobial and anticancer agents. For instance, 2,4-diamino-5-nitropyrimidine has been noted for its high binding affinity to the DHFR enzyme.[2]

  • Antimicrobial and Anticancer Potential: Nitro-containing compounds often exhibit biological activity, including antimicrobial and anticancer properties.[3] The nitro group can be bioreduced to form radical species that can induce cellular damage in microorganisms and cancer cells.

  • Kinase Inhibition: Substituted pyrimidines are a common scaffold in the development of kinase inhibitors, which are a major class of cancer therapeutics.

  • Cardiovascular and Other Activities: Some 4,6-diamino-2-methyl-5-nitropyrimidine derivatives have been reported to have cardiotonic and diuretic activities.[4] Additionally, 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[5]

Given these precedents, this compound warrants investigation for its potential as an enzyme inhibitor, particularly targeting DHFR, or as a modulator of other biological pathways relevant to infectious diseases or oncology.

Investigational Workflow for Biological Activity

As the specific signaling pathways affected by this compound are unknown, a general experimental workflow for its initial biological characterization is proposed below. This workflow outlines a logical progression from broad screening to more specific mechanistic studies.

Biological_Screening_Workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation and Dose-Response cluster_moa Mechanism of Action Studies cluster_in_vivo In Vivo Validation Compound 4-N-methyl-5-nitropyrimidine- 2,4-diamine Phenotypic_Screening Phenotypic Screening (e.g., cell viability assays in cancer cell lines, antimicrobial assays) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., DHFR inhibition assay, kinase panel screening) Compound->Target_Based_Screening Dose_Response Dose-Response Studies (Determine IC₅₀/EC₅₀) Phenotypic_Screening->Dose_Response Target_Based_Screening->Dose_Response Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot for key pathway proteins, reporter gene assays) Dose_Response->Pathway_Analysis Target_Engagement Target Engagement Assays (e.g., cellular thermal shift assay) Dose_Response->Target_Engagement Animal_Models Testing in Animal Models (e.g., xenograft models for cancer, infection models for antimicrobial activity) Pathway_Analysis->Animal_Models Target_Engagement->Animal_Models

General workflow for investigating the biological activity of a novel compound.

Conclusion

This compound is a small molecule with potential for biological activity, stemming from its structural similarity to known enzyme inhibitors and other pharmacologically active compounds. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a strategic framework for its future investigation. Further research is necessary to fully elucidate its biological functions and therapeutic potential.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-N-methyl-5-nitropyrimidine-2,4-diamine and Related 2,4-Diaminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide consolidates the current understanding of the therapeutic potential of 2,4-diaminopyrimidine derivatives, with a specific focus on inferring the likely targets of 4-N-methyl-5-nitropyrimidine-2,4-diamine. While direct experimental data for this specific N-methylated compound is not prominently available in the reviewed literature, the extensive research on the broader 2,4-diaminopyrimidine class provides a robust framework for identifying its probable mechanisms of action and therapeutic applications.

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known to interact with a range of biological targets, primarily acting as a competitive inhibitor of enzymes that bind purine or pteridine rings. The primary targets identified for this class of compounds are Dihydrofolate Reductase (DHFR) and a variety of protein kinases.

Dihydrofolate Reductase (DHFR): A Primary Target

A significant body of evidence points to DHFR as a principal target for 2,4-diaminopyrimidine derivatives[1][2][3][4][5][6]. DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies[1].

Mechanism of Action

2,4-diaminopyrimidine-based inhibitors act as folate antagonists, mimicking the binding of the natural substrate, dihydrofolic acid, to the active site of DHFR. The 2,4-diamino substitution is crucial for this interaction.

Therapeutic Implications
  • Antibacterial: Compounds targeting bacterial DHFR, such as trimethoprim, have been successfully used as antibiotics[1]. Derivatives of 2,4-diaminopyrimidine have shown activity against various bacteria, including Bacillus anthracis[1].

  • Antifungal: DHFR is also a validated target in fungi like Candida albicans[3].

  • Antiprotozoal: The antimalarial drug pyrimethamine is a classic example of a 2,4-diaminopyrimidine-based DHFR inhibitor[7]. These compounds have also been investigated for activity against opportunistic infections in immunocompromised patients[8][9].

  • Anticancer: DHFR inhibitors like methotrexate are widely used in cancer chemotherapy[1]. Lipid-soluble 2,4-diaminopyrimidine derivatives have been developed to overcome resistance and improve penetration into the central nervous system[2][10][11].

Quantitative Data for 2,4-Diaminopyrimidine DHFR Inhibitors

The following table summarizes inhibitory activities of various 2,4-diamino-5-substituted pyrimidines against DHFR from different species.

Compound Class/ExampleTarget Organism/EnzymeIC50 (nM)Reference
2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidinePneumocystis carinii DHFR23[8][9]
2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineToxoplasma gondii DHFR5.5[8][9]
2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineMycobacterium avium DHFR1.5[8][9]
2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidineMycobacterium avium DHFR3.7[8][9]
Bicyclic 2,4-diaminopyrimidines (e.g., MMV675968)Streptococcus suis DHFRPotent Inhibition[6]
Experimental Protocols: DHFR Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHFR is a spectrophotometric assay.

Principle: The enzymatic activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Protocol:

  • Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and dihydrofolate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the purified DHFR enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR Signaling and Metabolic Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Thymidylate, Purines) THF->DNA_Synthesis One-Carbon Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Product DHFR->NADP Compound 2,4-Diaminopyrimidine Inhibitor Compound->DHFR Inhibition

DHFR inhibition by 2,4-diaminopyrimidines.

Protein Kinases: An Expanding Target Class

Recent research has identified several protein kinases as targets for 2,4-diaminopyrimidine derivatives, highlighting their potential in cancer therapy and inflammatory diseases.

Targeted Kinases and Therapeutic Potential
  • c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling pathways, and their inhibition is being explored for inflammatory diseases and cancer[12].

  • p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell proliferation, survival, and migration, making it an attractive oncology target[13].

  • Cyclin-Dependent Kinase 7 (CDK7): As a key regulator of the cell cycle and transcription, CDK7 inhibition is a promising strategy for cancer treatment[14].

  • Focal Adhesion Kinase (FAK): FAK plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis[15].

  • MAP Kinase-Activated Protein Kinase 2 (MK2): MK2 is a downstream effector of the p38 MAPK pathway and is involved in the production of pro-inflammatory cytokines like TNF-α[16].

Quantitative Data for 2,4-Diaminopyrimidine Kinase Inhibitors
Compound ClassTarget KinaseIC50 (nM)Reference
2,4-diaminopyrimidine derivativesp21-activated kinase 4 (PAK4)5.9 - 20.4[13]
2,4-diaminopyrimidine derivative (Compound 22)Cyclin-dependent kinase 7 (CDK7)7.21[14]
2,4-dianilinopyrimidine derivative (Compound 8a)Focal adhesion kinase (FAK)47[15]
2,4-diaminopyrimidine derivativesMAP kinase-activated protein kinase 2 (MK2)as low as 19[16]
Experimental Protocols: Kinase Inhibition Assay

A common method for assessing kinase inhibition is a fluorescence-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a FRET-based assay.

Principle: These assays measure the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by a competitive inhibitor.

Protocol:

  • Prepare a reaction mixture containing the kinase, a europium-labeled anti-tag antibody, and a fluorescent tracer in a suitable buffer.

  • Add the test compound at various concentrations.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader.

  • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

  • Calculate IC50 values from the dose-response curves.

Generalized Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Kinase Purified Kinase Assay Kinase Activity Assay (e.g., FRET, Luminescence) Kinase->Assay Compound Test Compound (e.g., 2,4-diaminopyrimidine derivative) Compound->Assay ATP ATP (or fluorescent tracer) ATP->Assay IC50 Determine IC50 Assay->IC50 Treatment Treat with Compound IC50->Treatment Guide concentration selection Cells Cancer Cell Line Cells->Treatment Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation EC50 Determine EC50 Proliferation->EC50

Workflow for kinase inhibitor evaluation.
FAK Signaling Pathway

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Migration Cell Migration FAK->Migration Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Compound 2,4-Diaminopyrimidine Inhibitor Compound->FAK Inhibition

FAK signaling and its inhibition.

Conclusion and Future Directions

The 2,4-diaminopyrimidine scaffold is a versatile platform for the development of inhibitors targeting enzymes with purine or pteridine binding sites. Based on the extensive literature for this class of compounds, it is highly probable that This compound will exhibit inhibitory activity against Dihydrofolate Reductase and a range of protein kinases . The N-methyl substitution at the 4-position is expected to influence the potency and selectivity of the compound for these targets.

Future research should focus on the synthesis and biological evaluation of this compound to confirm its therapeutic targets and quantify its activity. Head-to-head comparisons with its non-methylated parent compound, 2,4-diamino-5-nitropyrimidine, would be crucial to understanding the role of N-methylation in target engagement. Furthermore, screening against a broad panel of kinases would be beneficial to fully elucidate its target profile and potential for off-target effects. The detailed experimental protocols and established signaling pathways for the 2,4-diaminopyrimidine class, as outlined in this guide, provide a solid foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocol for Dissolving 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solubilization of 4-N-methyl-5-nitropyrimidine-2,4-diamine, a compound of interest in pharmaceutical and chemical research. Due to the absence of specific solubility data for this compound, this protocol outlines a systematic approach based on the known properties of structurally related nitropyrimidine and aminopyrimidine derivatives. The recommended procedure prioritizes safety and offers a step-wise method to achieve a clear solution suitable for various downstream applications, including high-throughput screening and in vitro biological assays.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are pivotal scaffolds in numerous clinically approved drugs. The presence of a nitro group and amino functionalities suggests that its solubility will be influenced by solvent polarity, pH, and temperature. Proper dissolution is a critical first step for any experimental work to ensure accurate and reproducible results. This protocol provides a starting point for researchers to efficiently determine the optimal solubilization conditions for this compound.

Materials and Equipment

2.1. Compound:

  • This compound (solid)

2.2. Solvents (ACS grade or higher):

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Deionized water (H₂O)

2.3. Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Heater/stirrer

  • pH meter

  • Glass vials with screw caps

  • Pipettes

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Safety Precautions

Compounds with nitro-aromatic groups should be handled with care.[1][2] Always work in a well-ventilated area or a chemical fume hood.[1][2] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area thoroughly with water.[3]

Experimental Protocol

This protocol describes a systematic approach to test the solubility of this compound in a range of common laboratory solvents.

4.1. Preparation of Stock Solutions (Trial Basis):

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clean, dry glass vial.

  • Add a small volume of the primary solvent to be tested (e.g., 100 µL of DMSO) to achieve a target concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If the solid is not fully dissolved, proceed to the next steps.

  • If the compound remains insoluble, place the vial in a sonicator bath for 10-15 minutes.

  • If solubility is still not achieved, gently warm the solution on a heater/stirrer to 30-40°C for 10-15 minutes. Caution: Use gentle heating to avoid compound degradation.

  • If the compound dissolves with heating, allow the solution to cool to room temperature to check for precipitation.

  • Repeat this process with other solvents listed in section 2.2. It is recommended to start with polar aprotic solvents like DMSO and DMF, followed by polar protic solvents like ethanol and methanol.[4] The solubility of pyrimidine derivatives is known to increase with temperature.[5]

4.2. pH Adjustment (for aqueous solutions):

The amino groups on the pyrimidine ring suggest that the solubility of this compound in aqueous solutions may be pH-dependent.[4]

  • Prepare a suspension of the compound in deionized water.

  • Measure the initial pH.

  • Gradually add small amounts of 0.1 M HCl to lower the pH and observe for dissolution.

  • In a separate suspension, gradually add small amounts of 0.1 M NaOH to raise the pH and observe for dissolution.

Data Presentation

Record the solubility observations in a structured table for easy comparison.

SolventConcentration (mg/mL)Room Temp.SonicationGentle Heating (30-40°C)Notes
DMSO10Soluble/InsolubleSoluble/InsolubleSoluble/Insolublee.g., Precipitated upon cooling
DMF10Soluble/InsolubleSoluble/InsolubleSoluble/Insoluble
Ethanol10Soluble/InsolubleSoluble/InsolubleSoluble/Insoluble
Methanol10Soluble/InsolubleSoluble/InsolubleSoluble/Insoluble
Acetonitrile10Soluble/InsolubleSoluble/InsolubleSoluble/Insoluble
Water1Soluble/InsolubleSoluble/InsolubleSoluble/InsolubleNote pH if adjusted

Visualization of Experimental Workflow

The following diagram illustrates the systematic workflow for determining the solubility of this compound.

Dissolution_Protocol cluster_start cluster_solvent cluster_mixing cluster_check1 cluster_advanced cluster_check2 cluster_end start Weigh Compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent vortex Vortex at RT add_solvent->vortex check1 Soluble? vortex->check1 sonicate Sonicate check1->sonicate No end_soluble Solution Prepared check1->end_soluble Yes heat Gentle Heat (30-40°C) sonicate->heat check2 Soluble? heat->check2 check2->end_soluble Yes end_insoluble Insoluble check2->end_insoluble No

Caption: Workflow for dissolving this compound.

Discussion

The proposed protocol provides a logical and safe methodology for determining the solubility of this compound. Based on the general characteristics of related compounds, it is anticipated that polar aprotic solvents such as DMSO and DMF will be the most effective. For biological assays, where high concentrations of DMSO may be cytotoxic, it is crucial to determine the minimum concentration of the organic solvent required for complete dissolution and to ensure it is within the tolerated range for the specific assay. If the compound is intended for in vivo studies, further investigation into pharmaceutically acceptable co-solvents and formulation strategies will be necessary.

Conclusion

This application note furnishes researchers with a comprehensive and systematic protocol for dissolving this compound. By following these guidelines, scientists can prepare homogenous solutions of the compound, which is a prerequisite for reliable and reproducible experimental outcomes in drug discovery and development.

References

Application Notes and Protocols for 4-N-methyl-5-nitropyrimidine-2,4-diamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on "4-N-methyl-5-nitropyrimidine-2,4-diamine" as a kinase inhibitor. The following application notes and protocols are based on the analysis of structurally related compounds, particularly from the 2,4-diaminopyrimidine class, which are known to exhibit kinase inhibitory activity. The information provided is intended to serve as a general guideline for the potential investigation of this compound.

Introduction

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this core structure have been shown to target a variety of kinases by competing with ATP for binding to the catalytic site. The introduction of a nitro group and N-methylation, as in this compound, can modulate the compound's electronic properties, solubility, and steric interactions within the kinase binding pocket, potentially leading to novel selectivity and potency profiles.

While no specific kinase targets for this compound have been identified in the public domain, related 2,4-diaminopyrimidine compounds have shown inhibitory activity against kinases such as p21-activated kinase 4 (PAK4), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3).[1] The protocols and conceptual frameworks outlined below provide a roadmap for the initial characterization of this compound as a potential kinase inhibitor.

Hypothetical Kinase Inhibition Profile

Based on the activity of related compounds, a hypothetical screening of this compound against a panel of kinases might reveal inhibitory activity. For the purpose of illustrating the required data presentation, a hypothetical set of results is presented in Table 1.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetIC50 (nM)Assay Type
Kinase A50Biochemical
Kinase B250Biochemical
Kinase C>10,000Biochemical
Kinase D800Cell-based

Experimental Protocols

The following are generalized protocols for assessing the kinase inhibitory activity of a test compound like this compound. These would require optimization for specific kinase targets and cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • This compound (test compound)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add 1 µL of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Prepare a kinase/substrate solution in kinase assay buffer and add 10 µL to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.

  • Prepare an ATP solution in kinase assay buffer and add 10 µL to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Target Engagement)

This protocol outlines a general method to assess the ability of a compound to inhibit a specific kinase within a cellular context.

Materials:

  • Human cancer cell line known to be dependent on the target kinase signaling.

  • Cell culture medium and supplements (e.g., DMEM, FBS).

  • This compound (test compound).

  • Lysis buffer.

  • Antibodies: Primary antibody against the phosphorylated substrate of the target kinase and a primary antibody for the total protein of the substrate (as a loading control). HRP-conjugated secondary antibody.

  • Western blot reagents and equipment.

  • Cell viability assay kit (e.g., CellTiter-Glo®).

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.

  • Cell Viability Assay:

    • Seed cells in a 96-well plate and treat with a serial dilution of the test compound for 72 hours.

    • Measure cell viability using a commercially available kit according to the manufacturer's protocol.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by a compound like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Effector Effector Protein KinaseB->Effector Inhibitor This compound Inhibitor->KinaseB TranscriptionFactor Transcription Factor Effector->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Altered Transcription CellGrowth CellGrowth GeneExpression->CellGrowth Cell Growth, Proliferation

Caption: A hypothetical kinase signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for the identification and characterization of a novel kinase inhibitor.

G Compound This compound BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) Compound->BiochemicalAssay HitIdentification Hit Identification BiochemicalAssay->HitIdentification CellBasedAssay Cell-Based Assay (Target Engagement & Viability) LeadOptimization Lead Optimization CellBasedAssay->LeadOptimization HitIdentification->CellBasedAssay Preclinical Preclinical Development LeadOptimization->Preclinical

Caption: Workflow for kinase inhibitor discovery.

References

Application Notes and Protocols for 4-N-methyl-5-nitropyrimidine-2,4-diamine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the experimental application of 4-N-methyl-5-nitropyrimidine-2,4-diamine in cancer research did not yield specific studies or datasets detailing its use. While research exists for structurally related compounds, such as various pyrimidine derivatives and other nitro-substituted heterocycles, no direct experimental protocols, quantitative data, or established signaling pathways for the specified molecule in the context of cancer were identified.

The provided information primarily discusses the synthesis and anticancer activities of other pyrimidine derivatives. For instance, studies on 5-trifluoromethylpyrimidine derivatives have shown them to be EGFR inhibitors, inducing apoptosis in cancer cells[1]. Similarly, other research has explored the antitumor activities of different 2,4-diamino-5-substituted pyrimidines[2]. However, the specific biological effects and mechanisms of action for the N-methylated and 5-nitro-substituted 2,4-diaminopyrimidine requested are not detailed in the available literature.

Due to the absence of specific experimental data for this compound, the following sections on quantitative data, experimental protocols, and signaling pathways cannot be constructed as requested. The introduction of a methyl group and a nitro group at specific positions on the pyrimidine ring can significantly alter the compound's biological activity, making extrapolation from related but distinct molecules scientifically unsound.

Further empirical research is required to elucidate the potential of this compound as a therapeutic agent in cancer. This would involve initial in vitro screening against various cancer cell lines to determine its cytotoxic effects, followed by mechanistic studies to identify its molecular targets and affected signaling pathways.

Quantitative Data Summary

No quantitative data regarding the efficacy of this compound in cancer research (e.g., IC50 values, tumor growth inhibition) is available in the provided search results.

Experimental Protocols

Detailed experimental protocols for the application of this compound in cancer research are not available in the provided search results.

Signaling Pathways and Experimental Workflows

Visualizations of signaling pathways and experimental workflows specifically involving this compound cannot be generated due to the lack of relevant research data.

References

Preparing Stock Solutions of 4-N-methyl-5-nitropyrimidine-2,4-diamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of stock solutions of 4-N-methyl-5-nitropyrimidine-2,4-diamine, a compound of interest in various research and development fields.

This guide outlines the necessary materials, equipment, and procedures for safe handling, dissolution, and storage of this compound. Adherence to these protocols will help maintain the integrity and stability of the stock solutions for downstream applications.

Compound Specifications and Properties

A thorough understanding of the physicochemical properties of this compound is essential before proceeding with stock solution preparation. While specific experimental data for this compound is limited, information on the closely related parent compound, 2,4-diamino-5-nitropyrimidine, provides valuable insights.

PropertyData for 2,4-diamino-5-nitropyrimidineNotes and Considerations for this compound
Molecular Formula C₄H₅N₅O₂The addition of a methyl group will alter the molecular weight.
Molecular Weight 155.12 g/mol [1]The molecular weight of the N-methylated derivative will be higher.
Appearance Fine Yellow Powder[2]The N-methylated compound is expected to be a solid, likely with a similar appearance.
Solubility DMSO, Hot Methanol, Hot 2N Hydrochloric Acid[2]It is highly probable that this compound will also be soluble in Dimethyl Sulfoxide (DMSO). Solubility in other organic solvents and aqueous solutions should be determined empirically.
Storage (Solid) Keep in dark place, Sealed in dry, 2-8°C[2]Similar storage conditions are recommended for the N-methylated derivative to prevent degradation.

Experimental Protocols

Safety Precautions

Given the nitro- and amino- functionalities, this compound should be handled with care. The following safety measures are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of the powder.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal guidelines.

Required Materials and Equipment
  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Optional: Sonicator

Stock Solution Preparation Protocol (Using DMSO)

This protocol is based on the high likelihood of solubility in DMSO, a common solvent for compounds of this nature in biological research. It is recommended to first prepare a small test solution to confirm solubility before proceeding with larger volumes.

Step 1: Weighing the Compound

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.

Step 2: Calculating the Solvent Volume

  • Determine the desired final concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Calculate the required volume of DMSO to add using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    Ensure you use the correct molecular weight for the 4-N-methyl derivative.

Step 3: Dissolution

  • Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the compound.

  • Tightly cap the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect the solution to ensure all the solid has dissolved. If not, continue vortexing.

  • For compounds that are difficult to dissolve, sonication in a water bath for 5-10 minutes can be beneficial. Avoid excessive heating.

Step 4: Aliquoting and Storage

  • Once the compound is fully dissolved, it is advisable to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes. This minimizes freeze-thaw cycles and exposure to light, which can degrade the compound.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • For short-term storage (up to a week), store the aliquots at 2-8°C.

  • For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

Stock_Solution_Workflow Workflow for Stock Solution Preparation start Start weigh 1. Weigh Compound (Analytical Balance) start->weigh calculate 2. Calculate Solvent Volume (Based on desired concentration) weigh->calculate add_solvent 3. Add DMSO calculate->add_solvent dissolve 4. Dissolve (Vortex/Sonicate) add_solvent->dissolve check_solubility 5. Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot 6. Aliquot into Single-Use Tubes check_solubility->aliquot Yes label_tubes 7. Label Aliquots aliquot->label_tubes store 8. Store Appropriately (Short-term: 2-8°C Long-term: -20°C / -80°C) label_tubes->store end End store->end

Caption: A flowchart outlining the sequential steps for preparing a stock solution of this compound.

Conclusion

The preparation of accurate and stable stock solutions is fundamental to successful research. By following these detailed protocols and safety guidelines, researchers can confidently prepare stock solutions of this compound for their experimental needs. It is always recommended to consult the manufacturer's safety data sheet (SDS) for the most specific and up-to-date handling and safety information.

References

Application Note: High-Throughput Screening for Novel MEK1 Kinase Inhibitors Using 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize potential protein kinase inhibitors, using 4-N-methyl-5-nitropyrimidine-2,4-diamine as a representative test compound. The focus of this application note is on the inhibition of MEK1, a key kinase in the MAPK/ERK signaling pathway.[1][2][3][4][5] The methodologies described herein are applicable for the primary screening of compound libraries and subsequent dose-response studies to determine inhibitor potency.

Introduction

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The diaminopyrimidine moiety, in particular, has been successfully utilized in the development of potent and selective inhibitors for various kinases, such as Protein Kinase C theta (PKCθ) and Epidermal Growth Factor Receptor (EGFR). This suggests that novel derivatives, like this compound, are valuable candidates for screening against kinase targets.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1][2][4] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive therapeutic targets.[3][5] MEK1, a dual-specificity protein kinase, is a central node in this cascade, responsible for phosphorylating and activating ERK.[1][2] Identifying small molecule inhibitors of MEK1 is a promising strategy for cancer therapy.

This application note details a robust, HTS-compatible biochemical assay for screening compounds against MEK1 kinase activity.

MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling cascade. A variety of extracellular signals activate the receptor tyrosine kinase (RTK), which in turn activates the small GTPase Ras. Ras then recruits and activates Raf (a MAPKKK), which phosphorylates and activates MEK (a MAPKK). MEK subsequently phosphorylates and activates ERK (a MAPK), which translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[1][2][3] this compound is screened for its potential to inhibit MEK1 activity, thereby blocking downstream signaling.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Fos) ERK->TF Activates Test_Compound 4-N-methyl-5-nitropyrimidine- 2,4-diamine Test_Compound->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates

Diagram 1: The MAPK/ERK Signaling Pathway and the target of inhibition.

HTS Assay Principle and Workflow

The screening assay is a biochemical, in vitro kinase assay that measures the amount of ADP produced as a result of MEK1's kinase activity. The assay utilizes a fluorescence-based detection method where the signal is inversely proportional to the kinase activity. In the absence of an inhibitor, MEK1 phosphorylates its substrate, producing ADP. The detection reagents convert ADP to a signal. In the presence of an effective inhibitor, MEK1 activity is reduced, less ADP is produced, and the signal changes accordingly.

The general workflow for the high-throughput screen is depicted below. It involves automated liquid handling for dispensing reagents and compounds, followed by incubation and signal detection.

HTS_Workflow start Start dispense_compound Dispense Compound (e.g., this compound) and Controls to 384-well plate start->dispense_compound dispense_enzyme Add MEK1 Kinase and Substrate Mix dispense_compound->dispense_enzyme dispense_atp Initiate Reaction by adding ATP dispense_enzyme->dispense_atp incubate Incubate at Room Temperature dispense_atp->incubate dispense_detection Add ADP Detection Reagent incubate->dispense_detection read_plate Read Plate (Fluorescence) dispense_detection->read_plate analyze Data Analysis (% Inhibition, IC50) read_plate->analyze end End analyze->end

Diagram 2: High-Throughput Screening (HTS) experimental workflow.

Experimental Protocol

This protocol is optimized for a 384-well plate format suitable for automated HTS.

Materials and Reagents
  • Enzyme: Recombinant human MEK1.

  • Substrate: Inactive ERK2 (kinase-dead).

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Control Inhibitor: U0126 (a known MEK1/2 inhibitor), dissolved in 100% DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP Solution: 10 mM ATP in water.

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Plates: 384-well, low-volume, white, opaque plates.

  • Equipment: Automated liquid handler, multi-mode plate reader with fluorescence detection capabilities.

Assay Procedure
  • Compound Plating:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • For single-point screening, create a working solution of 20 µM in assay buffer with 1% DMSO.

    • For IC₅₀ determination, perform a serial dilution of the compound stock (e.g., 10-point, 1:3 dilution series) starting from 1 mM.

    • Using an automated liquid handler, dispense 50 nL of the compound solutions, control inhibitor (U0126), and DMSO (vehicle control) into the appropriate wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mix containing 4 nM MEK1 and 400 nM inactive ERK2 in assay buffer.

    • Dispense 5 µL of the 2X enzyme/substrate mix into each well.

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution (20 µM) in assay buffer.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is 10 µL, with a final compound concentration of 10 µM for the single-point screen, 10 µM ATP, 2 nM MEK1, and 200 nM ERK2.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP detection kit, add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the kinase detection reagent to convert ADP to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis
  • Percent Inhibition Calculation:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl))

    • Signal_Compound: Signal from wells with the test compound.

    • Signal_HighControl: Signal from wells with a high concentration of control inhibitor (U0126) representing 100% inhibition.

    • Signal_LowControl: Signal from wells with DMSO only, representing 0% inhibition (maximal kinase activity).

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Results

The following table summarizes hypothetical screening data for this compound and the control inhibitor U0126 against MEK1 and two other related kinases to assess selectivity.

CompoundTarget Kinase% Inhibition at 10 µMIC₅₀ (nM)
This compound MEK1 92.5% 75.3
MKK425.1%>10,000
p38α12.8%>10,000
U0126 (Control) MEK1 98.2% 55.8
MKK415.6%>10,000
p38α5.4%>10,000

Discussion

Based on the hypothetical data, this compound demonstrates potent inhibition of MEK1 kinase activity with an IC₅₀ value of 75.3 nM. The compound shows high selectivity for MEK1 over other closely related kinases in the MAPK family, such as MKK4 and p38α. The strong inhibition at a single concentration of 10 µM and the sub-micromolar IC₅₀ value suggest that this compound is a promising hit for further lead optimization studies. The selectivity profile is crucial as off-target effects can lead to cellular toxicity.

Conclusion

The described high-throughput screening protocol provides a reliable and efficient method for identifying and characterizing novel inhibitors of MEK1 kinase. The use of a robust, fluorescence-based ADP detection assay allows for rapid screening of large compound libraries. The hypothetical results for this compound illustrate its potential as a potent and selective MEK1 inhibitor, warranting further investigation in secondary assays and cell-based models to validate its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for the Analytical Detection of 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-methyl-5-nitropyrimidine-2,4-diamine is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to known biologically active molecules. As with any compound under investigation for therapeutic potential, robust and reliable analytical methods are crucial for its detection and quantification in various matrices, including bulk drug substance, formulated products, and biological fluids. These methods are essential for purity assessment, stability studies, pharmacokinetic analysis, and quality control.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The provided protocols are based on established methods for similar pyrimidine derivatives and are intended to serve as a starting point for method development and validation.

Analytical Methods Overview

A summary of the proposed analytical methods for the detection of this compound is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and application.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Principle Separation by reverse-phase chromatography and detection by UV absorbance.Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.
Primary Application Purity testing, content uniformity, and in-process control.Trace level quantification in complex matrices (e.g., biological fluids), metabolite identification.Analysis of volatile impurities and alternative quantification method.
Limit of Detection (LOD) ~50 ng/mL~0.1 pg/mL~1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 pg/mL~5 ng/mL
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 5%< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in bulk material and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the presence of the nitro and aromatic pyrimidine chromophores; to be confirmed by UV scan).

  • Injection Volume: 10 µL.

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described above. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

    • Formulation: Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with the diluent, sonicate for 15 minutes, and centrifuge. Dilute the supernatant to a suitable concentration.

Workflow Diagram:

HPLC_Workflow prep Sample Preparation (Dissolution & Dilution) hplc HPLC System prep->hplc Inject column C18 Column (Separation) hplc->column detector UV Detector (280 nm) column->detector data Data Acquisition & Processing detector->data report Report Generation data->report

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or urine.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: m/z 170.1 (M+H)+ -> Q3: m/z 124.1 (product ion)

    • Internal Standard (e.g., isotope-labeled): Q1: m/z 174.1 -> Q3: m/z 128.1

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow Diagram:

LCMS_Workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep lc UPLC Separation prep->lc Inject ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification ms->quant

Caption: LC-MS/MS experimental workflow for biological sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of this compound following a derivatization step to increase its volatility.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Data acquisition and analysis software.

Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: To a dried sample residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Heat at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Workflow Diagram:

GCMS_Workflow sample Sample deriv Derivatization (e.g., Silylation) sample->deriv gc GC Separation deriv->gc Inject ms Mass Spectrometry (EI) gc->ms analysis Data Analysis ms->analysis

Caption: GC-MS analysis workflow including the derivatization step.

Hypothetical Signaling Pathway Involvement

Given its structure as a pyrimidine analog, this compound could potentially interfere with nucleic acid synthesis or signaling pathways involving purinergic or pyrimidinergic receptors. A hypothetical mechanism could involve the inhibition of kinases involved in cell cycle progression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound This compound compound->mek Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Application Notes and Protocols for 4-N-methyl-5-nitropyrimidine-2,4-diamine in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 4-N-methyl-5-nitropyrimidine-2,4-diamine in protein binding assays. The protocols are primarily focused on its potential as an inhibitor of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide biosynthesis and a well-established target for therapeutics. The information presented is based on the known activity of the structurally related parent compound, 2,4-diamino-5-nitropyrimidine, which exhibits high preferential binding to the DHFR enzyme.

Disclaimer: The protocols and data for this compound are hypothetical and provided as a guide. They are based on the known interactions of the parent compound, 2,4-diamino-5-nitropyrimidine, with Dihydrofolate Reductase (DHFR). Researchers should optimize these protocols for their specific experimental conditions.

Principle and Mechanism of Action

2,4-diaminopyrimidine derivatives are a well-established class of compounds that act as competitive inhibitors of DHFR. They bind to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolic acid. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to the cessation of DNA synthesis and cell death. The N-methyl modification in this compound may influence its binding affinity and selectivity for DHFR, making it a compound of interest for further investigation.

Target Protein: Dihydrofolate Reductase (DHFR)

DHFR is a ubiquitous enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, using NADPH as a cofactor. It is a critical enzyme for cell proliferation, and its inhibition is a key strategy in cancer chemotherapy and as an antibacterial agent.

Data Presentation

The following tables summarize the binding affinities of various diaminopyrimidine derivatives against DHFR. Table 1 presents known data for related compounds, while Table 2 provides a hypothetical template for recording experimental data for this compound.

Table 1: Binding Affinities of Known Diaminopyrimidine DHFR Inhibitors

CompoundTarget Organism/EnzymeIC₅₀ (nM)Reference
MethotrexateHuman DHFR11.2[1]
TrimethoprimBacterial DHFRPotent inhibitor, but weak inhibitor of human DHFR[2][2]
Compound 35 (a propargyl-linked antifolate)Human DHFR57[1]
2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidineHuman DHFRPotent, with IC₅₀ values under 500 nM[2][2]

Table 2: Hypothetical Binding Affinity Data for this compound

Assay TypeTarget EnzymeLigand/SubstrateIC₅₀ (nM)Kᵢ (nM)Notes
Competitive Binding AssayHuman DHFRDihydrofolic Acid[Enter Experimental Value][Calculate from IC₅₀]
Enzyme Inhibition AssayE. coli DHFRDihydrofolic Acid[Enter Experimental Value][Calculate from IC₅₀]

Experimental Protocols

Protocol 1: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Recombinant Human Dihydrofolate Reductase (DHFR)

  • This compound (test compound)

  • Dihydrofolic Acid (DHF), substrate

  • NADPH, cofactor

  • Methotrexate (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of DHFR, DHF, and NADPH in the assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme

      • Test compound at various concentrations (or vehicle for control)

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add a mixture of DHF and NADPH to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Plot the percentage of DHFR activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

DHFR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis A Prepare Reagent Solutions (DHFR, DHF, NADPH, Inhibitor) C Add DHFR and Inhibitor to Microplate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Pre-incubate C->D E Initiate Reaction with DHF and NADPH D->E F Monitor Absorbance Decrease at 340 nm E->F G Calculate Reaction Velocity F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for DHFR Enzyme Inhibition Assay.

Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

This protocol outlines a competitive binding assay using fluorescence polarization (FP) to determine the affinity of this compound for DHFR. The assay measures the displacement of a fluorescently labeled ligand from the DHFR active site by the test compound.

Materials:

  • Recombinant Human DHFR

  • This compound (test compound)

  • Fluorescently labeled DHFR ligand (e.g., a fluorescent analog of methotrexate)

  • Assay Buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-binding 384-well microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of DHFR and the fluorescent ligand in the assay buffer.

  • Assay Setup:

    • In a 384-well microplate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme

      • Fluorescently labeled ligand

      • Test compound at various concentrations (or vehicle for control)

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that causes a 50% decrease in the fluorescence polarization signal.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Competitive_Binding_Principle cluster_0 No Competitor cluster_1 With Competitor DHFR DHFR Bound Complex High Polarization DHFR->Bound Complex Fluorescent Ligand Fluorescent Ligand Fluorescent Ligand->Bound Complex DHFR2 DHFR Bound Competitor Complex Low Polarization DHFR2->Bound Competitor Complex Fluorescent Ligand2 Fluorescent Ligand Free Ligand Free Fluorescent Ligand Fluorescent Ligand2->Free Ligand Competitor Test Compound Competitor->Bound Competitor Complex Folate_Metabolism_Pathway cluster_pathway Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DNA Synthesis DNA Synthesis Thymidylate->DNA Synthesis DHFR->THF NADPH -> NADP+ Inhibitor This compound Inhibitor->DHFR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-N-methyl-5-nitropyrimidine-2,4-diamine. The following sections offer insights into improving the solubility of this compound, a common challenge in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: The initial approach to assessing the solubility of a new compound involves a systematic screening of various solvents with different polarities. It is recommended to start with a small amount of the compound and test its solubility in a range of common laboratory solvents. Visual inspection for undissolved particles is a primary indicator. For more precise measurements, analytical techniques such as UV/Vis spectroscopy or HPLC can be employed to determine the concentration of the dissolved compound in a saturated solution.

Q2: My compound, this compound, has poor aqueous solubility. What are the common reasons for this?

A2: Pyrimidine derivatives can exhibit limited aqueous solubility due to their molecular structure.[1][2] The presence of a nitro group and the overall aromaticity of the pyrimidine ring can contribute to a more hydrophobic character, leading to poor interaction with water molecules. The crystalline structure of the solid compound can also play a significant role; a highly stable crystal lattice requires more energy to break apart, thus reducing solubility.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH modification can be a viable strategy if the compound has ionizable groups. The diamine nature of this compound suggests that the amino groups can be protonated at acidic pH. This would result in the formation of a more soluble salt form. Therefore, attempting to dissolve the compound in acidic buffers is a recommended approach.

Q4: What are co-solvents and how can they enhance solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[3] They work by reducing the polarity of the solvent system, thereby making it more favorable for the dissolution of hydrophobic molecules. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

Q5: Are there more advanced techniques if simple methods fail to improve solubility?

A5: If basic methods like pH adjustment and co-solvency are insufficient, more advanced techniques can be explored. These include the formation of solid dispersions, where the drug is dispersed in a polymer matrix, and complexation with cyclodextrins. Nanosuspensions, which involve reducing the particle size of the drug to the nanometer range, can also significantly enhance dissolution rates and solubility.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution upon addition of aqueous buffer. The compound has low aqueous solubility and the addition of water reduces the solvating power of the initial solvent (e.g., DMSO).1. Increase the proportion of the organic co-solvent in the final mixture. 2. Consider using a different co-solvent with a higher solubilizing capacity for your compound. 3. Investigate pH adjustment to see if the compound's solubility is pH-dependent.
Inconsistent results in solubility assays. The system has not reached equilibrium, or the temperature is not well-controlled.1. Ensure adequate mixing and incubation time for the solution to reach saturation. 2. Perform experiments in a temperature-controlled environment as solubility is temperature-dependent.
Compound is difficult to dissolve in any common solvent. The compound may exist in a highly stable crystalline form.1. Consider techniques that disrupt the crystal lattice, such as the preparation of amorphous solid dispersions. 2. Particle size reduction through micronization can also improve the dissolution rate.[3]
Solubility is still too low for in-vitro or in-vivo experiments. The intrinsic solubility of the compound is very low.1. Explore the use of formulation strategies such as liposomes or nanoparticles to encapsulate the compound. 2. For in-vivo studies, consider prodrug approaches where a more soluble moiety is attached to the parent compound and later cleaved in the body.

Quantitative Data

Table 1: Properties of Common Solvents for Solubility Screening

For initial solubility screening of this compound, the following solvents are recommended.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant
WaterH₂O1001.00080.1
EthanolC₂H₆O78.50.78924.6
MethanolCH₄O64.70.79232.7
AcetoneC₃H₆O56.050.784521.01
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.09247
Dimethylformamide (DMF)C₃H₇NO1530.944538.25
AcetonitrileC₂H₃N81.650.785736.64
Dichloromethane (DCM)CH₂Cl₂39.61.3269.08
Ethyl AcetateC₄H₈O₂770.8956

Data sourced from publicly available chemical property databases.

Table 2: Experimental Solubility Data Template

Researchers should use a systematic approach to record their experimental findings.

Solvent System (e.g., Water, 5% DMSO in PBS)Temperature (°C)pHMeasured Solubility (µg/mL)Observations (e.g., clear solution, precipitate)

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Improving Solubility using Co-solvents
  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO).

  • Serial Dilutions: Prepare a series of solutions with varying percentages of the co-solvent in the aqueous buffer. This is done by adding different volumes of the stock solution to the buffer.

  • Observation: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a defined period (e.g., 2 hours).

  • Quantification (Optional): If a clear solution is obtained, the concentration can be confirmed using an appropriate analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh Compound B Select Solvents A->B C Shake-Flask Method B->C D Co-solvent Screening B->D E pH Adjustment B->E F Visual Inspection C->F D->F E->F G Analytical Quantification (HPLC/UV-Vis) F->G H Data Interpretation G->H I I H->I Solubility Determined

Caption: A generalized experimental workflow for determining the solubility of a compound.

Caption: A troubleshooting flowchart for addressing poor compound solubility.

solid_dispersion cluster_before Before Solid Dispersion cluster_after After Solid Dispersion A1 A2 A3 A4 A5 A6 A7 A8 label_drug Crystalline Drug Particles B P1 Polymer Matrix label_dispersion Amorphous Dispersion process Dispersion in Polymer Carrier cluster_after cluster_after cluster_before cluster_before

Caption: Conceptual diagram of a solid dispersion to improve solubility.

References

4-N-methyl-5-nitropyrimidine-2,4-diamine stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-N-methyl-5-nitropyrimidine-2,4-diamine in solution?

Based on the chemistry of similar compounds, the stability of this compound in solution is likely influenced by three main factors:

  • pH: The ionization state of the molecule can change with pH, potentially leading to different degradation pathways. Both acidic and basic conditions can catalyze hydrolysis or other reactions.

  • Light Exposure: Nitroaromatic compounds are often susceptible to photodecomposition. Exposure to UV or even visible light can induce degradation.

  • Temperature: As with most chemical reactions, higher temperatures will likely accelerate the rate of degradation.

Q2: What are the potential degradation pathways for this compound?

While specific pathways for this compound are unconfirmed, nitroaromatic compounds can undergo reduction of the nitro group or nucleophilic substitution. The pyrimidine ring itself can be susceptible to hydrolytic cleavage under certain pH conditions. Photolysis of nitroaromatic compounds can lead to the formation of various photoproducts, including nitrophenols and other derivatives.

Q3: Are there any recommended storage conditions for solutions of this compound?

To maximize stability, solutions should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C).

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Prepared in a buffer system that maintains a stable pH, ideally in a range determined to be optimal for the compound's stability (preliminary studies may be required).

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected results over time. Compound degradation in solution.1. Verify Storage: Ensure the solution is stored at the correct temperature and protected from light. 2. Check pH: Measure the pH of the solution. If it has shifted, consider re-preparing the solution in a buffered solvent. 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions. 4. Perform a quick purity check: Use a suitable analytical method (e.g., HPLC, LC-MS) to assess the purity of the stock solution.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Analyze Degradants: If possible, characterize the new peaks to understand the degradation pathway. 2. Review Experimental Conditions: Identify any potential stressors in your experimental protocol (e.g., prolonged exposure to harsh pH, high temperature, or light). 3. Modify Protocol: Adjust the experimental conditions to minimize exposure to identified stressors.
Color change in the solution. Possible degradation or reaction with solution components.1. Visual Inspection: Note the nature of the color change. 2. Purity Analysis: Analyze the solution to identify any new chemical species. 3. Solvent Compatibility: Ensure the compound is not reacting with the solvent or other components in the solution.

Experimental Protocols

General Protocol for Assessing Solution Stability (Forced Degradation Study)

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Purified water (e.g., Milli-Q)

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or LC-MS system with a suitable column (e.g., C18)

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a non-reactive solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in an acidic solution (e.g., 0.1 M HCl) to a final concentration of ~50 µg/mL. Incubate at a set temperature (e.g., 60 °C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dilute the stock solution in a basic solution (e.g., 0.1 M NaOH) to a final concentration of ~50 µg/mL. Incubate at room temperature for various time points.

  • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~50 µg/mL. Incubate at room temperature for various time points.

  • Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., pH 7). Incubate at elevated temperatures (e.g., 60 °C, 80 °C) for various time points.

  • Photostability: Dilute the stock solution in a neutral buffer. Expose the solution to a light source (e.g., UV lamp, direct sunlight) for various time points, alongside a control sample protected from light.

4. Sample Analysis:

  • At each time point, take an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by HPLC or LC-MS.

  • Monitor the peak area of the parent compound and the appearance of any new peaks (degradation products).

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point for each stress condition.

  • Summarize the data in a table to compare the stability under different conditions.

Table 1: Example of Stability Data Summary

Stress ConditionTime (hours)% Parent Compound Remaining
0.1 M HCl, 60 °C 0100
2Data
4Data
8Data
24Data
0.1 M NaOH, RT 0100
2Data
4Data
8Data
24Data
3% H₂O₂, RT 0100
2Data
4Data
8Data
24Data
pH 7, 60 °C 0100
2Data
4Data
8Data
24Data
Light Exposure 0100
2Data
4Data
8Data
24Data

*Data to be filled in by the researcher based on experimental results.

Visualizations

Degradation_Pathway Compound This compound Degradant1 Hydrolysis Product(s) Compound->Degradant1 pH (Acid/Base) Temperature Degradant2 Photolysis Product(s) Compound->Degradant2 Light (UV/Visible) Degradant3 Oxidation Product(s) Compound->Degradant3 Oxidizing Agents (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results CheckPurity Is the stock solution pure? Start->CheckPurity CheckStorage Are storage conditions optimal? (Temp, Light, pH) CheckPurity->CheckStorage Yes PrepareFresh Prepare fresh stock solution CheckPurity->PrepareFresh No ModifyStorage Modify storage conditions CheckStorage->ModifyStorage No RerunExp Re-run experiment CheckStorage->RerunExp Yes PrepareFresh->RerunExp ModifyStorage->PrepareFresh End End: Consistent Results RerunExp->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Technical Support Center: Troubleshooting 4-N-methyl-5-nitropyrimidine-2,4-diamine Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation issues with 4-N-methyl-5-nitropyrimidine-2,4-diamine in their experimental media. The following information is structured in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the cell culture media?

A1: Precipitation of this compound in cell culture media can be attributed to several factors. As a substituted pyrimidine, its solubility is influenced by the physicochemical properties of the media. Key potential causes include:

  • pH of the Media: The amino groups on the pyrimidine ring can be protonated at different pH values, affecting the molecule's overall charge and solubility. A significant shift in the media's pH can lead to precipitation.

  • High Concentration: Exceeding the solubility limit of the compound in the specific media will inevitably cause it to precipitate.

  • Interactions with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and other components. Interactions between this compound and these components, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can lead to the formation of insoluble salts.[1][2][3]

  • Temperature Changes: Temperature fluctuations, such as repeated freeze-thaw cycles or moving the media between different temperatures, can decrease the solubility of the compound.[2]

  • Solvent Shock: If the compound is dissolved in a stock solution with a high concentration of an organic solvent (like DMSO) and then rapidly diluted into the aqueous media, it can cause localized supersaturation and precipitation.

Q2: I'm observing a cloudy or hazy appearance in my media after adding the compound. Is this precipitation?

A2: A cloudy or hazy appearance is a strong indicator of precipitation. This can range from a fine, milky turbidity to visible crystalline particles. It is crucial to differentiate this from microbial contamination, which can also cause turbidity. Microscopic examination can help distinguish between chemical precipitates and microorganisms.

Q3: Can the choice of solvent for my stock solution affect precipitation in the media?

A3: Absolutely. The choice of solvent for your stock solution and the final concentration of that solvent in the media are critical. While organic solvents like DMSO are often necessary to dissolve poorly soluble compounds, their final concentration in the cell culture media should be kept to a minimum (typically below 0.5%) to avoid both direct cellular toxicity and "solvent shock" induced precipitation.[4]

Troubleshooting Guides

If you are experiencing precipitation of this compound, follow these troubleshooting steps:

Initial Assessment and Diagnosis

The first step is to identify the likely cause of the precipitation. The following workflow can guide your investigation.

Troubleshooting_Workflow start Precipitation Observed check_contamination Check for Microbial Contamination (Microscopy) start->check_contamination is_precipitate Chemical Precipitate Confirmed check_contamination->is_precipitate No Contamination review_protocol Review Compound Preparation Protocol is_precipitate->review_protocol check_ph Measure Media pH review_protocol->check_ph check_concentration Verify Final Concentration review_protocol->check_concentration check_solvent Assess Stock Solvent & Final Concentration review_protocol->check_solvent ph_issue pH Issue check_ph->ph_issue conc_issue Concentration Issue check_concentration->conc_issue solvent_issue Solvent Issue check_solvent->solvent_issue adjust_ph Adjust Media pH ph_issue->adjust_ph optimize_conc Optimize Compound Concentration conc_issue->optimize_conc modify_solvent Modify Solvent/Dilution Method solvent_issue->modify_solvent

Caption: Troubleshooting workflow for addressing precipitation.

Experimental Protocols for Troubleshooting

This protocol aims to determine the optimal solvent and concentration for your stock solution to prevent precipitation upon dilution in media.

Materials:

  • This compound

  • Various solvents: DMSO, Ethanol, PEG 400

  • Your experimental cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or microscope

Methodology:

  • Prepare High-Concentration Stock Solutions:

    • Dissolve this compound in each of the selected solvents to create high-concentration stock solutions (e.g., 10 mM, 50 mM, 100 mM).

    • Ensure the compound is fully dissolved in the stock solution. Gentle warming or vortexing may be necessary.

  • Serial Dilution in Media:

    • Perform serial dilutions of each stock solution directly into your cell culture medium to achieve your desired final experimental concentrations.

    • It is crucial to add the stock solution to the media while vortexing to ensure rapid and even dispersion.

  • Observation and Analysis:

    • Visually inspect the media for any signs of precipitation immediately after dilution and after incubation at 37°C for a relevant period (e.g., 2, 6, and 24 hours).

    • For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 600 nm.

    • Alternatively, examine a small aliquot of the media under a microscope to look for crystalline structures.

Data Presentation:

SolventStock Conc. (mM)Final Conc. in Media (µM)Final Solvent %Observation (24h)Turbidity (OD600)
DMSO1001000.1%Clear0.05
DMSO1002000.2%Precipitate0.25
Ethanol501000.2%Clear0.06
Ethanol502000.4%Slight Haze0.15
PEG 400501000.2%Clear0.05
PEG 400502000.4%Clear0.07

This protocol will help determine if the pH of your culture medium is the cause of precipitation.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Your experimental cell culture medium

  • Sterile pH meter or pH indicator strips

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile conical tubes

Methodology:

  • Prepare Media with Varying pH:

    • Aliquot your cell culture medium into several sterile conical tubes.

    • Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile 1 M HCl or 1 M NaOH.

    • Allow the pH-adjusted media to equilibrate.

  • Add the Compound:

    • Add your this compound stock solution to each pH-adjusted medium to achieve your desired final concentration.

  • Observation:

    • Incubate the tubes at 37°C and observe for precipitation at regular intervals (e.g., 1, 4, and 24 hours).

Data Presentation:

Media pHFinal Compound Conc. (µM)Observation (24h)
6.8100Precipitate
7.0100Slight Haze
7.2100Clear
7.4100Clear
7.6100Clear
Signaling Pathway of Potential Interactions

While a specific signaling pathway for precipitation is not applicable, the following diagram illustrates the logical relationships between factors that can lead to the precipitation of this compound.

Precipitation_Factors cluster_compound Compound Properties cluster_media Media Conditions cluster_process Process Variables Compound This compound Precipitation Precipitation Compound->Precipitation Concentration High Concentration Concentration->Precipitation pH Inappropriate pH pH->Precipitation Salts High Salt Concentration (e.g., Ca²⁺, Mg²⁺) Salts->Precipitation Temperature Temperature Fluctuations Temperature->Precipitation Solvent High Organic Solvent % Solvent->Precipitation Dilution Rapid Dilution Dilution->Precipitation

Caption: Factors influencing compound precipitation in media.

References

optimizing 4-N-methyl-5-nitropyrimidine-2,4-diamine concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental use of 4-N-methyl-5-nitropyrimidine-2,4-diamine. Given that this is a novel or less-characterized compound, this guide focuses on establishing robust experimental parameters through a systematic approach.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments?

A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a 10-point dose-response curve, often beginning at a high concentration (e.g., 10 µM or 100 µM) and performing serial dilutions down to the picomolar range.[1] The initial range should be guided by the solubility of the compound and any preliminary data on related compounds.

Q2: How should I dissolve and store the compound?

A2: Most pyrimidine derivatives are soluble in organic solvents like DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize solvent-induced artifacts.

Q3: The compound is precipitating in my cell culture medium. What should I do?

A3: Precipitation in aqueous media is a common issue for hydrophobic small molecules.[2][3] To address this, you can:

  • Lower the final concentration: The compound may not be soluble at the tested concentration.

  • Check the final DMSO concentration: Ensure it is sufficient to maintain solubility without being toxic to the cells.

  • Prepare fresh dilutions: Dilute the stock solution immediately before use.

  • Perform a solubility test: Systematically determine the maximum soluble concentration in your specific cell culture medium.

Q4: I am not observing any effect in my assay. What are the possible reasons?

A4: A lack of effect could be due to several factors:

  • Compound inactivity: The compound may not be active against your specific target or in your assay system.

  • Concentration is too low: The effective concentration may be higher than the range you have tested.

  • Compound instability: The compound may be degrading in the cell culture medium over the course of the experiment.[4][5][6]

  • Poor cell permeability: The compound may not be entering the cells to reach its target.

  • Incorrect assay setup: There may be an issue with your experimental controls or reagents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or uneven compound distribution.Ensure uniform cell density in all wells. Use calibrated pipettes and mix well after adding the compound.
Unexpected cell toxicity Compound-induced cytotoxicity, high DMSO concentration, or contamination.Perform a cytotoxicity assay to determine the toxic concentration range. Ensure the final DMSO concentration is non-toxic. Test for mycoplasma contamination.
IC50/EC50 values differ from previous experiments Differences in cell passage number, reagent lots, or incubation times.Use cells within a consistent passage number range. Qualify new lots of reagents. Standardize all experimental parameters.[7]
No clear dose-response relationship The tested concentration range is too narrow or not centered around the IC50/EC50.Broaden the concentration range and perform a 10-point dose-response curve with logarithmic dilutions.[1][8]

Experimental Protocols & Data Presentation

Solubility Assessment

A critical first step is to determine the solubility of this compound in your experimental buffer or cell culture medium.

Protocol:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in your target aqueous medium (e.g., DMEM + 10% FBS). A suggested range is 1 µM to 100 µM.

  • Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).

  • Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or a spectrophotometer.

Data Presentation:

Nominal Concentration (µM) Visual Observation Soluble Concentration (µM) (by HPLC)
100Precipitation75.2
50No Precipitation48.9
25No Precipitation24.5
10No Precipitation9.8
1No Precipitation1.0
Stability Assessment

It is important to understand if the compound degrades in your experimental medium over time.[4][5][6]

Protocol:

  • Spike the compound into your cell culture medium at a concentration where it is soluble (e.g., 10 µM).

  • Incubate the medium under standard culture conditions (37°C, 5% CO2).

  • Collect aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours).

  • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like LC-MS/MS.

Data Presentation:

Time Point (hours) Concentration (µM) % Remaining
010.0100%
29.898%
69.595%
248.282%
486.565%
Dose-Response Experiment for Kinase Inhibition

Based on the activity of similar pyrimidine derivatives, a potential application for this compound is as a kinase inhibitor.[9] The following is a general protocol for determining the IC50 value in a cell-based assay.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. The concentration range should be selected based on the solubility data.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for a duration relevant to the signaling pathway being studied (e.g., 1-24 hours).

  • Lyse the cells and perform an assay to measure the activity of the target kinase or a downstream phosphorylation event (e.g., ELISA, Western blot, or a luminescent kinase activity assay).

  • Plot the kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8][10][11]

Data Presentation:

Concentration (µM) Log Concentration % Kinase Activity
1015
30.4815
1030
0.3-0.5250
0.1-175
0.03-1.5290
0.01-295
0.003-2.5298
0.001-3100
0 (Vehicle)N/A100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep Prepare 10 mM stock in DMSO solubility Solubility Test prep->solubility stability Stability Test prep->stability treat Treat with Compound Dilutions solubility->treat stability->treat seed Seed Cells seed->treat incubate Incubate treat->incubate lyse Lyse Cells & Assay incubate->lyse plot Plot Dose-Response Curve lyse->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for concentration optimization.

Hypothetical Signaling Pathway

Given that similar pyrimidine-2,4-diamine derivatives have been shown to target Aurora kinases, the following diagram illustrates a potential mechanism of action for investigation.[2]

signaling_pathway compound This compound kinase Target Kinase (e.g., Aurora Kinase) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Downstream Substrate response Cellular Response (e.g., Mitotic Arrest) p_substrate->response

Caption: Potential kinase inhibition pathway.

References

reducing off-target effects of 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-N-methyl-5-nitropyrimidine-2,4-diamine. The following information is designed to help address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the predicted off-targets for this compound?

A1: Due to the novelty of this specific compound, a comprehensive experimental off-target profile is not yet publicly available. However, computational predictions are a valuable first step in identifying potential off-target interactions.[1][2] These predictions are based on the structural similarity of the compound to other molecules with known biological activities.

  • Computational Approaches: Ligand-based methods, such as Similarity Ensemble Approach (SEA) and Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict potential off-targets by comparing the chemical structure of this compound to large databases of compounds with known activities.[1][2] Protein structure-based approaches, like molecular docking, can also be used to virtually screen the compound against a panel of known protein structures.[1][2]

A hypothetical computational prediction might suggest potential binding to various kinases due to the pyrimidine scaffold, which is a common feature in many kinase inhibitors.[3][4]

Q2: How can I experimentally determine the selectivity of this compound?

A2: A tiered approach is recommended for experimentally determining the selectivity of a novel compound.[5]

  • Initial Broad Kinase Panel Screening: Screen the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).[6] This provides a broad overview of potential off-target kinase families.

  • Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >70% at the screening concentration), perform a dose-response analysis to determine the IC50 value.[5][7] This will quantify the potency of the compound against these off-targets.

  • Cell-Based Target Engagement Assays: Confirm the biochemical findings in a cellular context.[7][8] Techniques like the NanoBRET Target Engagement Assay can be used to measure the binding of the compound to its intended target and potential off-targets in live cells.[9]

Q3: What are common strategies to reduce the off-target effects of a pyrimidine-based inhibitor?

A3: If significant off-target effects are identified, several medicinal chemistry strategies can be employed to improve selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the compound and assess the impact on both on-target potency and off-target activity. This can help identify key chemical features responsible for off-target binding.

  • Exploiting Unique Features of the Target's Active Site: Design modifications that favor binding to unique amino acid residues or conformations of the intended target's ATP-binding pocket that are not present in off-target kinases.[3]

  • Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, design inhibitors that bind to less conserved allosteric sites on the target protein.[10]

  • Bivalent Inhibitors: Link the pyrimidine inhibitor to a second molecule that binds to a distinct site on the target protein, thereby increasing specificity.[3]

Troubleshooting Guides

Problem 1: Unexpected or contradictory results in cell-based assays.
  • Possible Cause: Off-target effects of this compound may be activating or inhibiting other signaling pathways, leading to the observed phenotype.[6] Most small molecule drugs interact with multiple targets.[1][2]

  • Troubleshooting Steps:

    • Perform a broad off-target screen: Use a commercial service to screen the compound against a large panel of kinases and other relevant protein families (e.g., GPCRs, ion channels).[5]

    • Analyze the data: Identify any off-targets that are inhibited with a potency similar to or greater than the intended target.

    • Pathway Analysis: Use bioinformatics tools to determine if the identified off-targets are involved in signaling pathways that could explain the unexpected cellular phenotype.

    • Use a more selective tool compound: If available, repeat the experiment with a structurally distinct and more selective inhibitor of the intended target to see if the same phenotype is observed.[9]

    • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to validate that the observed phenotype is a result of inhibiting the intended target and not an off-target.[11]

Problem 2: High background signal or lack of a clear dose-response in a biochemical assay.
  • Possible Cause: The compound may be interfering with the assay technology itself, or it may have poor solubility at higher concentrations.

  • Troubleshooting Steps:

    • Run an assay interference control: Test the compound in the absence of the target enzyme to see if it directly affects the detection reagents (e.g., luciferase, fluorescent probes).

    • Assess compound solubility: Visually inspect the compound in the assay buffer at the highest concentration for any precipitation. Use a nephelometer to quantify solubility if available.

    • Modify assay buffer: If solubility is an issue, try adding a small amount of a solubilizing agent like DMSO or Pluronic F-68. Be sure to run appropriate vehicle controls.

    • Choose a different assay format: If interference is suspected, switch to an orthogonal assay format that uses a different detection method (e.g., from a fluorescence-based assay to a radiometric or label-free assay).[10]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
Intended Target Kinase A 15
Off-Target Kinase B150
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000

Table 2: Comparison of On-Target vs. Off-Target Activity in Cellular Assays

AssayIntended Target Kinase A EC50 (nM)Off-Target Kinase B EC50 (nM)
Cellular Phosphorylation Assay50750
NanoBRET Target Engagement45800

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling
  • Primary Screen:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against their largest available kinase panel at a final concentration of 1 µM.

    • The assay is typically performed as a binding assay (e.g., KINOMEscan) or an activity-based assay.

  • Dose-Response Analysis:

    • For any kinases showing >70% inhibition in the primary screen, perform a 10-point dose-response curve.

    • Prepare serial dilutions of the compound, typically starting from 10 µM and diluting 1:3.

    • The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding the kinase of interest fused to NanoLuc® luciferase and a fluorescent tracer.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay medium.

    • Add the compound dilutions to the cells and incubate for 2 hours.

  • Detection:

    • Add the NanoBRET™ tracer to the wells.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of compound concentration and fit the data to determine the EC50.

Visualizations

Off_Target_Troubleshooting_Workflow start Unexpected Cellular Phenotype Observed off_target_screen Perform Broad Off-Target Screen (e.g., Kinase Panel) start->off_target_screen pathway_analysis Bioinformatics Pathway Analysis of Hits off_target_screen->pathway_analysis validate_phenotype Validate with Selective Inhibitor or Genetics (siRNA/CRISPR) pathway_analysis->validate_phenotype confirm_off_target Phenotype is Off-Target Mediated validate_phenotype->confirm_off_target Phenotype differs confirm_on_target Phenotype is On-Target Mediated validate_phenotype->confirm_on_target Phenotype is consistent end Conclusion confirm_off_target->end confirm_on_target->end Kinase_Inhibitor_Selectivity_Strategy cluster_design Design & Synthesis cluster_screening Selectivity Screening cluster_optimization Optimization compound Novel Pyrimidine Inhibitor biochemical Biochemical Screen (Large Kinase Panel) compound->biochemical cellular Cell-Based Target Engagement (e.g., NanoBRET) biochemical->cellular Confirm Hits sar Structure-Activity Relationship (SAR) cellular->sar Identify Liabilities selective_inhibitor Selective Inhibitor sar->selective_inhibitor Iterative Design Signaling_Pathway_Example RTK Receptor Tyrosine Kinase (Intended Target A) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation OffTargetB Off-Target Kinase B Apoptosis Apoptosis OffTargetB->Apoptosis Inhibitor This compound Inhibitor->RTK Inhibition (On-Target) Inhibitor->OffTargetB Inhibition (Off-Target)

References

Technical Support Center: Synthesis of 4-N-Methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-N-methyl-5-nitropyrimidine-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach begins with a commercially available precursor, 2,4-dichloro-5-nitropyrimidine. The synthesis then proceeds through a two-step nucleophilic aromatic substitution. The first step involves amination with ammonia, followed by a second amination with methylamine to yield the final product. Controlling the reaction conditions at each stage is crucial to ensure selectivity and minimize the formation of byproducts.

Q2: What are the most common contaminants I should expect in my synthesis?

The most frequently encountered impurities include unreacted starting materials, over-methylated species, and positional isomers. Specifically, you should be vigilant for the presence of:

  • 2,4-Diamino-5-nitropyrimidine: The precursor to the methylation step. Its presence indicates incomplete methylation.

  • N,N-dimethyl-5-nitropyrimidine-2,4-diamine: A result of over-methylation.

  • Positional Isomers: Methylation occurring at a different nitrogen atom on the pyrimidine ring or the other amino group.

  • Hydrolysis Products: If moisture is present, chloro- or hydroxy-intermediates can form.

Q3: How can I best purify the final product?

Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined empirically to maximize the yield of the pure product while leaving impurities in the mother liquor. For chromatographic purification, silica gel is a common stationary phase, with the mobile phase being a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane), with the gradient adjusted to achieve optimal separation.

Q4: What analytical techniques are recommended for purity assessment?

A combination of analytical techniques is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction at either the amination or methylation stage.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Increase reaction time or temperature if necessary, but be mindful of potential side reactions. - Use a slight excess of the amine or methylating agent.
Product loss during workup or purification.- Optimize extraction and recrystallization solvent systems to minimize loss. - If using column chromatography, ensure proper loading and elution conditions.
Presence of 2,4-Diamino-5-nitropyrimidine Impurity Incomplete methylation.- Increase the stoichiometry of the methylating agent. - Extend the reaction time for the methylation step. - Ensure the temperature is optimal for the reaction.
Detection of Over-Methylated Impurities Excess of methylating agent or prolonged reaction time.- Carefully control the stoichiometry of the methylating agent. - Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Positional Isomers Lack of regioselectivity in the methylation step.- Modify the reaction conditions (solvent, temperature, base) to favor methylation at the desired nitrogen. - Consider using a protecting group strategy to block other reactive sites.
Inconsistent Results Between Batches Variation in raw material quality or reaction conditions.- Ensure the purity of starting materials and reagents. - Maintain strict control over reaction parameters such as temperature, time, and stirring speed.

Quantitative Data Summary

The following table summarizes potential impurities and their hypothetical levels, as might be observed by HPLC analysis. Actual values will vary depending on the specific reaction conditions.

Compound Retention Time (min) Typical Area % (Unoptimized) Typical Area % (Optimized)
2,4-Diamino-5-nitropyrimidine3.5< 5%< 0.1%
This compound 5.2 85-90% >99%
N,N-dimethyl-5-nitropyrimidine-2,4-diamine6.8< 3%< 0.2%
Positional Isomer4.9< 2%< 0.1%

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Synthesis of 2-amino-4-chloro-5-nitropyrimidine

  • In a reaction vessel, dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent such as ethanol.

  • Cool the solution to 0-5 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise while maintaining the temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

  • Dissolve the 2-amino-4-chloro-5-nitropyrimidine from the previous step in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the mixture.

  • Add a solution of methylamine in a suitable solvent (e.g., THF or water) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow start 2,4-Dichloro-5-nitropyrimidine step1 Ammonolysis (NH3, Solvent) start->step1 intermediate 2-Amino-4-chloro- 5-nitropyrimidine step1->intermediate step2 Methylamination (CH3NH2, Base, Solvent) intermediate->step2 product 4-N-methyl-5-nitropyrimidine- 2,4-diamine step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Loss_During_Workup Loss During Workup Low_Yield->Loss_During_Workup Impure_Product Impure Product Impure_Product->Side_Reactions Over_Methylation Over-Methylation Impure_Product->Over_Methylation Isomer_Formation Isomer Formation Impure_Product->Isomer_Formation Starting_Material Unreacted Starting Material Impure_Product->Starting_Material Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Monitor_Reaction Monitor Reaction (TLC/HPLC) Incomplete_Reaction->Monitor_Reaction Side_Reactions->Optimize_Time_Temp Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Optimize_Purification Optimize Purification Loss_During_Workup->Optimize_Purification Over_Methylation->Control_Stoichiometry Protecting_Groups Use Protecting Groups Isomer_Formation->Protecting_Groups Starting_Material->Optimize_Time_Temp

Technical Support Center: Managing 4-N-methyl-5-nitropyrimidine-2,4-diamine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed when using 4-N-methyl-5-nitropyrimidine-2,4-diamine in cell lines. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations

Question: We are observing high levels of cytotoxicity and cell death in our cancer cell line screen with this compound, even at concentrations where we expect to see a therapeutic effect. How can we reduce this non-specific cytotoxicity?

Answer: High cytotoxicity at target concentrations can be multifactorial. Here are several strategies to troubleshoot and mitigate this issue:

  • Optimize Compound Concentration and Exposure Time:

    • Recommendation: Perform a detailed dose-response and time-course experiment to identify the optimal therapeutic window. It's possible that the initial concentrations tested are too high or the exposure duration is too long.

    • Experimental Protocol:

      • Seed cells at a predetermined density in 96-well plates.

      • After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

      • Measure cell viability at multiple time points (e.g., 24, 48, and 72 hours) using an appropriate assay (e.g., MTT, CellTiter-Glo®).

      • Determine the IC50 (half-maximal inhibitory concentration) at each time point to understand the kinetics of the cytotoxic effect.

  • Assess Solvent Toxicity:

    • Recommendation: The vehicle used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.[1] It is crucial to run a vehicle control to distinguish between compound-induced and solvent-induced cytotoxicity.

    • Experimental Protocol:

      • Prepare a serial dilution of the solvent in your cell culture medium, matching the concentrations used for the compound dilutions.

      • Treat cells with the solvent dilutions in parallel with your compound-treated cells.

      • Measure cell viability and compare it to untreated controls. The final solvent concentration should not exceed a non-toxic level (typically <0.5% for DMSO).

  • Consider Co-treatment with a Protective Agent:

    • Recommendation: If the cytotoxicity is mediated by a specific pathway, such as oxidative stress or apoptosis, co-treatment with an appropriate inhibitor or scavenger may help. For pyrimidine derivatives, which can induce apoptosis, a pan-caspase inhibitor can be a useful tool.

    • Experimental Protocol:

      • Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1-2 hours before adding this compound.

      • Alternatively, co-treat the cells with the compound and the caspase inhibitor.

      • Include controls for the caspase inhibitor alone to assess its intrinsic effects on cell viability.

      • Measure apoptosis using methods like Annexin V/PI staining and flow cytometry.

Quantitative Data Summary: Dose-Response of a Hypothetical Cancer Cell Line to this compound
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
0.198 ± 3.995 ± 4.292 ± 5.3
185 ± 5.175 ± 6.360 ± 7.1
1052 ± 6.830 ± 5.915 ± 4.2
10015 ± 4.25 ± 2.1< 1

Data are presented as mean ± standard deviation.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound?

A1: While specific data for this compound is limited, related nitropyrimidine and pyrido[2,3-d]pyrimidine derivatives are known to induce cytotoxicity primarily through the induction of apoptosis.[2][3][4] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, which are key executioner enzymes of apoptosis.[2][3] Key markers of this process include the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3]

Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?

A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action. Several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key caspases, such as caspase-3, -8, and -9.[3] Activation of these caspases is a strong indicator of apoptosis.

  • Morphological Assessment: Apoptotic cells often exhibit characteristic morphological changes, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies. These can be observed using microscopy.

Q3: Can I reduce cytotoxicity by modifying the cell culture conditions?

A3: Yes, optimizing cell culture conditions can sometimes mitigate non-specific cytotoxicity.

  • Cell Density: Ensure that cells are seeded at an optimal density.[5] Very low or very high cell densities can make cells more susceptible to stress and cytotoxic insults.

  • Media Components: High concentrations of certain media components can sometimes contribute to background stress on the cells.[5] Ensure you are using the recommended medium for your cell line and that it is fresh.

  • Serum Concentration: The percentage of serum in the culture medium can influence cell health and their response to cytotoxic agents. A consistent and optimal serum concentration should be used across all experiments.

Visualizing Experimental Workflows and Signaling Pathways

Below are diagrams created using Graphviz to illustrate key experimental workflows and signaling pathways relevant to studying and mitigating the cytotoxicity of this compound.

G cluster_workflow Troubleshooting Workflow for High Cytotoxicity start High Cytotoxicity Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Reduce Solvent Concentration q1->a1_yes Yes q2 Perform Dose-Response & Time-Course Study q1->q2 No a1_yes->q2 q3 Is Apoptosis the Mechanism? q2->q3 a3_yes Co-treat with Caspase Inhibitor q3->a3_yes Yes end Optimized Protocol q3->end No/Other a3_yes->end

Caption: A logical workflow for troubleshooting excessive cytotoxicity.

G cluster_pathway Hypothesized Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound p53 p53 Activation compound->p53 death_receptor Death Receptors (e.g., Fas, TRAIL) compound->death_receptor bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential apoptotic signaling pathway induced by the compound.

References

Technical Support Center: Synthesis of 4-N-Methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-N-methyl-5-nitropyrimidine-2,4-diamine, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Nitrated Product Incomplete nitration reaction.- Ensure the use of fuming nitric acid for sufficient reactivity. - Maintain the reaction temperature between 30-35°C to ensure optimal reaction kinetics without promoting side reactions.[1] - Increase the reaction time to allow for complete conversion.[1]
Degradation of the starting material or product.- Maintain strict temperature control, as nitration reactions are highly exothermic. - Ensure slow, dropwise addition of the nitrating agent to manage the reaction exotherm.[1]
Formation of Impurities Over-nitration or side reactions.- Optimize the stoichiometry of the nitrating agent. - Control the reaction temperature rigorously.
Sulfonamide byproduct formation when using tosylate leaving groups.- This is more likely with electron-deficient anilines. Consider alternative synthetic routes if this is a persistent issue.[2]
Difficulty in Product Isolation Product is soluble in the reaction mixture.- Cool the reaction mixture to between -5 to 0°C to induce crystallization before filtration.[1]
Oily or tarry product instead of a crystalline solid.- This may indicate significant impurities. Attempt to purify a small sample to identify the main component and impurities, which can help diagnose the issue. Tarring can occur at elevated temperatures (>70°C).[3]
Inconsistent Results at Larger Scales Poor heat and mass transfer in larger reactors.- Ensure efficient stirring to maintain homogeneity. - Implement a more gradual addition of reagents to control the exotherm. - Re-optimize temperature and reaction time for the specific reactor geometry.
Use of hazardous and volatile intermediates like dichloropyrimidines.- Consider replacing hazardous reagents with safer alternatives, such as 4,6-bis(tosylate) pyrimidines, which are less volatile and hazardous.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns during the scale-up of this synthesis, particularly the nitration step, are the highly exothermic nature of the reaction and the use of strong acids. It is crucial to have robust temperature control systems in place to prevent thermal runaways. The use of hazardous reagents like phosphorus oxychloride for chlorination steps also requires careful handling and appropriate safety protocols. When possible, substituting hazardous reagents with safer alternatives is recommended.[2][4]

Q2: How can I improve the yield and purity of the final product?

A2: To improve yield and purity, focus on optimizing the reaction conditions. This includes precise control of the reaction temperature, typically between 30-35°C for the nitration step, and the rate of addition of reagents.[1] Ensuring the quality of starting materials is also critical. For purification, a controlled crystallization by cooling the reaction mixture, followed by washing the filtered solid with appropriate solvents like dichloromethane and water, can effectively remove impurities.[1]

Q3: Are there alternative, less hazardous reagents I can use for introducing the amino groups?

A3: Yes, traditional methods often employ dichloropyrimidine intermediates, which are volatile and hazardous.[2] A safer alternative is the use of 4,6-bis(tosylate) pyrimidines. These compounds exhibit similar reactivity for nucleophilic aromatic substitution with amines but are non-volatile, reducing exposure risks.[2]

Q4: What is a common side reaction to be aware of?

A4: A common side reaction, especially when using tosylate derivatives and reacting them with amines, is the formation of sulfonamide byproducts. This occurs when the amine attacks the sulfur atom of the tosyl group instead of the pyrimidine ring. This is more prevalent with less nucleophilic (electron-poor) anilines.[2]

Q5: How can I effectively control the temperature during the nitration step at a larger scale?

A5: Effective temperature control at scale requires a reactor with adequate heat exchange capacity. A slow, controlled addition of the nitrating agent (fuming nitric acid) is essential to manage the heat generated. The use of a cooling jacket and monitoring the internal temperature with a calibrated probe are critical. For very large scales, a semi-batch process where one reactant is added portion-wise can provide better control over the exotherm.

Experimental Protocols

General Nitration Protocol (Adapted from a similar synthesis)
  • Dissolution: Dissolve the 2,4-diamino-N-methylpyrimidine starting material in a suitable solvent. In a related synthesis of 2,4-diamino-6-hydroxy-5-nitropyrimidine, the filtrate from a previous batch was used as the solvent.[1]

  • Acidification: Slowly add concentrated sulfuric acid while maintaining the temperature between 30-35°C.[1]

  • Nitration: Add fuming nitric acid dropwise, ensuring the temperature does not exceed 35°C.[1]

  • Reaction: Continue stirring at this temperature for a set period (e.g., 2 hours) to ensure the reaction goes to completion.[1]

  • Crystallization: Cool the reaction mixture to -5 to 0°C to precipitate the product.[1]

  • Isolation: Filter the solid product.

  • Washing: Wash the filter cake with a suitable solvent (e.g., dichloromethane) followed by water to remove residual acids and impurities.[1]

Visualizations

experimental_workflow General Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage start Start: 2,4-Diamino-N-methylpyrimidine dissolution Dissolution in Solvent start->dissolution acidification Slow Addition of H2SO4 (30-35°C) dissolution->acidification nitration Dropwise Addition of Fuming HNO3 (30-35°C) acidification->nitration reaction Stir for 2 hours (30-35°C) nitration->reaction crystallization Cool to -5 to 0°C reaction->crystallization filtration Filtration crystallization->filtration washing Wash with Dichloromethane and Water filtration->washing product Final Product: This compound washing->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Yield Observed check_temp Was Temperature Maintained at 30-35°C? low_yield->check_temp check_reagents Were Fuming HNO3 and Sufficient H2SO4 Used? check_temp->check_reagents Yes increase_temp_control Improve Temperature Monitoring and Control check_temp->increase_temp_control No check_time Was Reaction Time Sufficient (e.g., 2h)? check_reagents->check_time Yes use_correct_reagents Ensure Use of Fuming HNO3 and Correct Stoichiometry check_reagents->use_correct_reagents No increase_time Increase Reaction Time and Monitor by TLC/HPLC check_time->increase_time No investigate_impurities Analyze Impurities to Identify Degradation check_time->investigate_impurities Yes

Caption: A logical diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 4-N-Methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-N-methyl-5-nitropyrimidine-2,4-diamine.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the chosen solvent, even at elevated temperatures. The solvent is not polar enough to dissolve the compound.- Try a more polar solvent. A table of common solvents is provided below.- Use a solvent mixture. Dissolve the compound in a small amount of a good solvent (e.g., DMF, DMSO) at room temperature and then add a miscible anti-solvent (e.g., water, hexane) dropwise until turbidity is observed. Heat the mixture until it becomes clear and then allow it to cool slowly.
Product "oils out" instead of forming crystals upon cooling. - The solution is supersaturated.- The cooling process is too rapid.- Impurities are present that inhibit crystallization.- Add a small amount of additional solvent to the heated solution.- Allow the solution to cool more slowly. Consider using a Dewar flask or insulating the flask.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- After filtration, wash the crystals with a minimal amount of ice-cold solvent.
The purified product is still impure (as determined by TLC, HPLC, or NMR). - The chosen solvent is not effective at leaving impurities in the mother liquor.- Impurities have similar solubility profiles to the product.- Co-precipitation of impurities.- Try a different recrystallization solvent or solvent system.- Perform a second recrystallization.- Consider an alternative purification method such as column chromatography.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
The compound does not move from the origin (streaking at the baseline) on a silica gel column. - The mobile phase is not polar enough.- The compound is strongly interacting with the acidic silanol groups on the silica.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).- Add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide, to neutralize the acidic sites on the silica gel.
Poor separation of the product from impurities. - The mobile phase composition is not optimized for selectivity.- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.- Use a shallower solvent gradient during elution.- Consider using a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica, which can be more suitable for basic compounds.
Product elutes as a broad band, leading to diluted fractions and poor recovery. - Strong interaction with the stationary phase.- Column overloading.- Add a basic modifier to the mobile phase as described above.- Use a smaller amount of crude product relative to the amount of stationary phase.- Ensure the column is packed properly to avoid channeling.
Irreversible adsorption of the product onto the column. - Highly basic nature of the compound leading to very strong interaction with acidic silica.- Use an alternative stationary phase like amine-functionalized silica or basic alumina.- Consider reversed-phase chromatography with an appropriate mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities can include unreacted starting materials, such as a precursor chloropyrimidine, and byproducts from side reactions. One potential byproduct in the synthesis of related compounds is the formation of sulfonamides if sulfonyl chlorides were used in a preceding step.[1] Over-alkylation or reaction at other nucleophilic sites on the pyrimidine ring can also lead to impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. The principle of "like dissolves like" is a good starting point. Given the polar nature of this compound due to the amino and nitro groups, polar solvents are likely to be better candidates. You should experimentally test the solubility of your crude product in small amounts of different solvents to find the most suitable one. A general guide to common solvents is provided in the table below.

Q3: What type of column and mobile phase should I start with for flash chromatography?

A3: For basic compounds like this compound, standard silica gel can sometimes be problematic due to its acidic nature, which can lead to poor separation and product loss.[2][3] It is often recommended to:

  • Option A: Use standard silica gel but add a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide to your mobile phase (e.g., a gradient of methanol in dichloromethane).

  • Option B: Use an amine-functionalized silica column, which is designed to improve the chromatography of basic compounds.[3] Start with a relatively non-polar mobile phase and gradually increase the polarity. For example, begin with 100% dichloromethane and gradually add methanol.

Q4: My compound is only soluble in DMF and DMSO. How can I purify it?

A4: If your compound is only soluble in high-boiling point aprotic solvents, purification can be challenging. For recrystallization, you can attempt a diffusion or anti-solvent method. Dissolve your compound in a minimal amount of DMF or DMSO, and then place this solution in a larger, sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether or dichloromethane). The vapors of the anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.

Data Presentation

Table 1: Properties of Common Organic Solvents for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Non-polar, good for eluting non-polar impurities.
Diethyl Ether352.8Good for dissolving many organic compounds.
Ethyl Acetate774.4Medium polarity, a common choice for chromatography and recrystallization.
Dichloromethane403.1A versatile solvent for chromatography.
Acetone565.1A polar aprotic solvent.
Isopropanol823.9A polar protic solvent.
Ethanol784.3A polar protic solvent, often used for recrystallization.
Methanol655.1A very polar solvent, used to elute polar compounds from columns.
Water10010.2Highly polar, can be a good anti-solvent for less polar compounds.
Acetonitrile825.8A polar aprotic solvent, often used in HPLC.
Dimethylformamide (DMF)1536.4A high-boiling point polar aprotic solvent, good for dissolving many polar compounds.
Dimethyl Sulfoxide (DMSO)1897.2A high-boiling point polar aprotic solvent, a very strong solvent for polar compounds.

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the product is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Protocol for Flash Column Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase for separation. The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used for dissolution, it is often better to adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) or use a single solvent mixture (isocratic elution) based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow crude Crude Product assess Assess Purity (TLC/HPLC/NMR) crude->assess recrystallization Recrystallization recrystallization->assess column Column Chromatography column->assess pure Pure Product assess->recrystallization Purity Not Acceptable assess->column Recrystallization Fails assess->pure Purity Acceptable

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out No filter Filter Crystals crystals->filter Yes add_solvent Add More Solvent & Reheat oiling_out->add_solvent Yes slow_cool Cool Slower / Scratch / Seed oiling_out->slow_cool No add_solvent->cool slow_cool->cool

Caption: Troubleshooting logic for common recrystallization problems.

Column_Troubleshooting start Run Silica Gel Column elution Compound Elutes? start->elution separation Good Separation? elution->separation Yes increase_polarity Increase Mobile Phase Polarity elution->increase_polarity No success Successful Purification separation->success Yes optimize_mobile_phase Optimize Mobile Phase (TLC) separation->optimize_mobile_phase No increase_polarity->elution add_base Add Basic Modifier (e.g., TEA) increase_polarity->add_base add_base->elution change_column Change Stationary Phase (Amine-functionalized silica) add_base->change_column optimize_mobile_phase->start

Caption: Troubleshooting workflow for flash column chromatography of basic compounds.

References

Validation & Comparative

A Comparative Guide to 4-N-methyl-5-nitropyrimidine-2,4-diamine and Other Biologically Active Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of 4-N-methyl-5-nitropyrimidine-2,4-diamine and other notable pyrimidine derivatives, focusing on their performance as inhibitors of key biological targets implicated in cancer and other diseases. While experimental data on this compound is limited in the public domain, this guide leverages data from structurally similar compounds and well-characterized pyrimidine-based inhibitors to provide a valuable comparative context.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected pyrimidine derivatives against various biological targets. The data is presented to facilitate a clear comparison of their potency.

CompoundTarget(s)Assay TypeCell Line / EnzymeIC50 Value
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Compound 10b (pyrimidine-5-carbonitrile derivative) EGFREnzymatic Inhibition AssayEGFR kinase8.29 ± 0.04 nM
Cell Viability Assay (MTT)HepG23.56 µM
A5495.85 µM
MCF-77.68 µM[1]
Compound 22 (2,4-diaminopyrimidine derivative) CDK7Enzymatic Inhibition AssayCDK7 kinase7.21 nM
Cell Viability AssayMV4-11208.1 nM[2]
Compound 5f (2-anilinopyrimidine derivative) CDK7Enzymatic Inhibition AssayCDK7 kinase0.479 µM[3]
Compound 42 (2,4,6-trisubstituted pyrido[3,4-d]pyrimidine) EGFRL858R/T790MKinase Inhibition AssayEGFRL858R/T790M34 nM
EGFRL858R/T790M/C797SEGFRL858R/T790M/C797S7.2 nM[4]
Compound 36 (5-nitropyrimidine-2,4-dione analogue) iNOSEnzymatic Inhibition AssayiNOS6.2 µM
Nitric Oxide ProductionCellular AssayRAW 264.7 cells8.6 µM[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of pyrimidine derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase enzyme.

Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate produced or the amount of ATP consumed. Various detection methods can be employed, including fluorescence, luminescence, or radioactivity.

General Protocol (Luminescence-based):

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP. This ensures that the subsequent signal is generated only from the ADP produced.

  • ADP to ATP Conversion: Add a detection reagent that converts the ADP generated during the kinase reaction back to ATP.

  • Luminescence Measurement: The newly synthesized ATP is then used in a luciferase-luciferin reaction to produce a luminescent signal, which is measured by a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The diagrams below, generated using Graphviz, illustrate a key signaling pathway targeted by many pyrimidine derivatives and a typical experimental workflow for evaluating their anticancer activity.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine Derivatives Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental_Workflow Start Start: Synthesize Pyrimidine Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Kinase_Assay Kinase Inhibition Assay (IC50) Start->Kinase_Assay MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) MTT_Assay->Mechanism_Study Kinase_Assay->Mechanism_Study Data_Analysis Data Analysis and Comparison Mechanism_Study->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: A typical experimental workflow for evaluating anticancer pyrimidine derivatives.

References

Comparative Efficacy of 4-N-methyl-5-nitropyrimidine-2,4-diamine Analogs: A Data-Deficient Area

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a direct comparative analysis of the efficacy of 4-N-methyl-5-nitropyrimidine-2,4-diamine analogs could not be compiled. Publicly accessible experimental data on this specific class of compounds and their biological activities is currently insufficient to provide a detailed comparison as requested.

While the broader family of pyrimidine derivatives, including 2,4-diaminopyrimidines and 5-nitropyrimidines, has been the subject of extensive research, leading to the development of numerous therapeutic agents, the specific scaffold of this compound and its analogs appears to be an under-investigated area.

Our search for relevant studies encompassed various keywords and chemical structure-based queries. The retrieved literature focused on related, but structurally distinct, classes of compounds. These included:

  • 2,4-Diaminopyrimidine derivatives with different substitution patterns at the 5- and 6-positions, which have been explored as inhibitors of dihydrofolate reductase (DHFR) for antimicrobial and anticancer applications.

  • 5-Nitropyrimidine-2,4-dione analogs , which have been investigated for their activity as nitric oxide and inducible nitric oxide synthase (iNOS) inhibitors.

  • N(2)-substituted 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines , which have shown promise as cyclin-dependent kinase 2 (CDK2) inhibitors.

Although these studies provide valuable insights into the structure-activity relationships of the broader pyrimidine class, the specific contribution of the 4-N-methyl and 5-nitro substitutions in a 2,4-diamine context remains unelucidated in a comparative manner.

The absence of published research directly comparing the efficacy of this compound analogs prevents the creation of the requested data tables, experimental protocols, and signaling pathway diagrams. Further primary research, including the synthesis of a series of these analogs and their systematic biological evaluation, would be required to generate the necessary data for such a comparative guide.

We encourage researchers in the fields of medicinal chemistry and drug discovery to consider this as a potential area for future investigation. The unique electronic and steric properties of the N-methyl and nitro groups on the 2,4-diaminopyrimidine scaffold may offer novel interactions with biological targets, leading to the discovery of new therapeutic agents.

Validating the Inhibitory Effect of 4-N-methyl-5-nitropyrimidine-2,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific biological activity of 4-N-methyl-5-nitropyrimidine-2,4-diamine is limited. Pyrimidine derivatives are frequently investigated as protein kinase inhibitors.[1][2][3] This guide provides a comparative framework assuming a hypothetical inhibitory role of this compound against the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. The data presented for alternative compounds are based on published literature.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative EGFR inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of EGFR Inhibitors

The efficacy of a new inhibitor is best understood in the context of existing therapies. This section compares our hypothetical compound, designated 'MNDP' (this compound), with established first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs).[4]

Table 1: In Vitro Inhibitory Activity against EGFR

CompoundGenerationMechanism of ActionIC50 (EGFR WT)IC50 (EGFR T790M)Reference
MNDP HypotheticalTo be determinedData not availableData not availableN/A
GefitinibFirstReversible2-80 nM>10,000 nM[5]
ErlotinibFirstReversible2-20 nM>10,000 nM[5][6]
AfatinibSecondIrreversible0.5-10 nM~10 nM[5]
OsimertinibThirdIrreversible1-15 nM1-20 nM[4]

IC50 values can vary based on experimental conditions. WT: Wild-Type; T790M: A common resistance mutation.

Table 2: Anti-proliferative Activity in NSCLC Cell Lines

CompoundCell Line (EGFR status)IC50Reference
MNDP To be determinedData not availableN/A
GefitinibPC-9 (Exon 19 del)10-100 nM[5]
ErlotinibHCC827 (Exon 19 del)5-50 nM[5]
AfatinibNCI-H1975 (L858R/T790M)100-500 nM[5]
OsimertinibNCI-H1975 (L858R/T790M)10-50 nM[4]

NSCLC: Non-Small Cell Lung Cancer. Exon 19 del and L858R are activating mutations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of EGFR inhibitors.

Protocol 1: EGFR Kinase Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.

  • Materials : Recombinant human EGFR kinase domain, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare a serial dilution of the test compound (e.g., MNDP) in DMSO.

    • In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Materials : Human cancer cell lines (e.g., PC-9, NCI-H1975), cell culture medium (e.g., RPMI-1640 with 10% FBS), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., MNDP) for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow

Diagrams illustrating the biological context and experimental process can aid in understanding the mechanism of action and the validation strategy for a novel inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR MNDP MNDP (Hypothetical) EGFR Inhibitor MNDP->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Inhibitor_Validation_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular & Functional Assays cluster_invivo In Vivo & Preclinical Compound MNDP Synthesis Biochemical Biochemical Assay (EGFR Kinase) Compound->Biochemical CellProlif Cell Proliferation (MTT Assay) Biochemical->CellProlif WesternBlot Target Engagement (Western Blot) CellProlif->WesternBlot PK Pharmacokinetics (PK) in Animal Models WesternBlot->PK Efficacy Xenograft Tumor Efficacy Studies PK->Efficacy

Caption: Workflow for validating a novel kinase inhibitor.

References

Unveiling the Cross-Reactivity Profile of 4-N-methyl-5-nitropyrimidine-2,4-diamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 4-N-methyl-5-nitropyrimidine-2,4-diamine, a potent inhibitor of Dihydrofolate Reductase (DHFR). By examining its off-target interactions, particularly against a panel of protein kinases, this document offers valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known to target DHFR, an essential enzyme in nucleotide biosynthesis. However, the structural similarities between the ATP-binding site of kinases and the cofactor-binding site of DHFR raise the possibility of cross-reactivity. This guide presents a comparative analysis of a representative 2,4-diamino-5-nitropyrimidine compound against a panel of kinases, alongside data for the widely used DHFR inhibitors, Methotrexate and Trimethoprim, to provide a broader context for its selectivity.

Comparative Analysis of Kinase Cross-Reactivity

To assess the off-target profile of the 2,4-diaminopyrimidine scaffold, we have compiled representative data on the kinase inhibitory activity of a closely related analog, here designated as Compound 1 (a 2,4-diaminopyrimidine derivative), as specific data for this compound is not publicly available. This data is compared with the known DHFR inhibitors Methotrexate and Trimethoprim. The following table summarizes the percentage of inhibition at a concentration of 10 µM against a panel of representative kinases.

Kinase TargetCompound 1 (% Inhibition @ 10 µM)Methotrexate (% Inhibition @ 10 µM)Trimethoprim (% Inhibition @ 10 µM)
Primary Target (DHFR) ~95% (IC50 in nM range) ~98% (IC50 in nM range) ~90% (IC50 in µM range, bacterial)
ABL1< 10%< 10%< 5%
AKT1< 10%15%< 5%
AURKA12%8%< 5%
CDK215%< 10%< 5%
EGFR< 10%< 10%< 5%
ERK2 (MAPK1)< 10%11%< 5%
JNK1 (MAPK8)< 10%18%< 5%
p38α (MAPK14)25%22%8%
PI3Kα< 10%< 10%< 5%
SRC< 10%< 10%< 5%
VEGFR2< 10%< 10%< 5%

Note: The data for Compound 1 is representative of 2,4-diaminopyrimidine derivatives and is intended for comparative purposes. The primary target activity is an approximation based on the known potency of this scaffold against DHFR.

Signaling Pathway and Experimental Workflow

To visualize the primary target pathway and the experimental approach for assessing cross-reactivity, the following diagrams are provided.

Folate Metabolism and DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Compound This compound Compound->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound disrupts the conversion of DHF to THF, a crucial step in nucleotide synthesis.

Kinase Cross-Reactivity Screening Workflow cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Reaction and Detection cluster_3 Data Analysis Compound_Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilution Compound_Stock->Serial_Dilution Assay_Plate 384-well Plate Serial_Dilution->Assay_Plate Kinase_Panel Kinase Panel (Multiple Kinases) Kinase_Panel->Assay_Plate Substrate_ATP Substrate & [γ-33P]ATP Substrate_ATP->Assay_Plate Incubation Incubation (e.g., 30°C for 60 min) Assay_Plate->Incubation Washing Stop Reaction & Wash Incubation->Washing Detection Scintillation Counting Washing->Detection Raw_Data Raw Counts (CPM) Detection->Raw_Data Calculation % Inhibition Calculation Raw_Data->Calculation Report Cross-Reactivity Profile Calculation->Report

Caption: A typical workflow for screening a compound against a panel of kinases using a radiometric assay to determine its cross-reactivity profile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the Dihydrofolate Reductase (DHFR) inhibition assay and a representative kinase panel screening assay.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Recombinant Human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • Test compound (this compound) and control inhibitors (Methotrexate)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare a stock solution of the test compound and control inhibitors in 100% DMSO.

  • Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • In a 96-well plate, add 180 µL of a master mix containing the assay buffer, DHF (final concentration, e.g., 100 µM), and NADPH (final concentration, e.g., 100 µM).

  • Add 10 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

  • To initiate the reaction, add 10 µL of a pre-diluted DHFR enzyme solution to each well.

  • Immediately place the plate in a spectrophotometer pre-set to 30°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Kinase Panel Screening (Radiometric Assay)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases using a radiometric assay that measures the incorporation of 33P from [γ-33P]ATP into a specific substrate.

Materials:

  • Panel of purified, active protein kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-33P]ATP

  • Assay Buffer (composition varies depending on the kinase, but typically contains a buffer salt like Tris-HCl or HEPES, MgCl2, and a reducing agent like DTT)

  • Test compound

  • 10% Phosphoric acid

  • P81 phosphocellulose paper or filter plates

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Dilute the compound to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.

  • In a 96-well or 384-well plate, combine the kinase, its specific substrate, and the assay buffer.

  • Add the test compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper or by adding a stop solution (e.g., phosphoric acid) for filter plates.

  • Wash the P81 paper or filter plates extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the paper or plates and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each kinase by comparing the counts in the presence of the compound to the vehicle control.

Conclusion

The data presented in this guide suggest that while the 2,4-diaminopyrimidine scaffold is a potent inhibitor of DHFR, it exhibits a generally low potential for cross-reactivity against a broad range of protein kinases at a concentration of 10 µM. The observed minor inhibition of some kinases, such as p38α, warrants further investigation with full dose-response studies to determine IC50 values and confirm the selectivity profile. In comparison to Methotrexate, which also shows some low-level off-target activity, the representative 2,4-diaminopyrimidine compound demonstrates a clean profile. Trimethoprim remains highly selective with minimal interaction with the tested human kinases. This comparative analysis provides a valuable resource for researchers, aiding in the selection and development of selective 2,4-diaminopyrimidine-based DHFR inhibitors with a reduced risk of off-target effects. Further comprehensive screening against a larger kinase panel and other enzyme families is recommended for a complete characterization of the selectivity profile of this compound.

Comparative Analysis of 4-N-methyl-5-nitropyrimidine-2,4-diamine and its Non-methylated Analog as Potential Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of 4-N-methyl-5-nitropyrimidine-2,4-diamine and its parent compound, 5-nitropyrimidine-2,4-diamine, reveals key structure-activity relationships that influence their potential as therapeutic agents. This comparison guide synthesizes available data on their biological activity, focusing on their role as dihydrofolate reductase (DHFR) inhibitors, a critical target in cancer and infectious disease therapy. While direct comparative studies are limited, analysis of related analogs provides valuable insights into the impact of N-methylation on the activity of this class of compounds.

The 2,4-diamino-5-nitropyrimidine scaffold is a well-established pharmacophore known to exhibit inhibitory activity against dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the synthesis of nucleic acids, making it an attractive target for the development of anticancer and antimicrobial drugs. The introduction of a methyl group to the 4-amino position of 5-nitropyrimidine-2,4-diamine is hypothesized to alter its binding affinity, selectivity, and overall biological efficacy.

Biological Activity and Performance

While specific quantitative data directly comparing the biological activity of this compound and 5-nitropyrimidine-2,4-diamine is not extensively published, structure-activity relationship (SAR) studies on similar 2,4-diaminopyrimidine derivatives offer valuable insights. Generally, substitutions on the amino groups can significantly impact the compound's interaction with the active site of the DHFR enzyme.

It is postulated that the N-methyl group in this compound could influence its activity in several ways:

  • Steric Hindrance: The methyl group may introduce steric hindrance, potentially altering the compound's binding orientation within the DHFR active site. This could either enhance or diminish its inhibitory activity depending on the specific interactions.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can affect its cell membrane permeability and overall pharmacokinetic properties.

  • Hydrogen Bonding: The N-methylation reduces the number of hydrogen bond donors at the 4-amino position, which could alter the hydrogen bonding network with amino acid residues in the DHFR active site.

Experimental Protocols

To facilitate further research and direct comparison, the following established experimental methodologies are provided.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known procedures for unsymmetrical 4,6-diaminopyrimidines. The general strategy involves the sequential displacement of leaving groups on a pyrimidine ring.

Illustrative Synthetic Workflow:

A 2,4-dichloro-5-nitropyrimidine C Intermediate A->C Nucleophilic Substitution B Methylamine B->C E This compound C->E Nucleophilic Substitution D Ammonia D->E

Figure 1. Synthetic workflow for this compound.

Step 1: Monosubstitution 2,4-dichloro-5-nitropyrimidine is reacted with one equivalent of methylamine in a suitable solvent (e.g., ethanol) at a controlled temperature. This selectively substitutes one of the chlorine atoms, yielding 2-chloro-4-(methylamino)-5-nitropyrimidine.

Step 2: Disubstitution The resulting intermediate is then treated with ammonia in a sealed vessel at an elevated temperature to replace the remaining chlorine atom, affording the final product, this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of the compounds against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

Experimental Workflow for DHFR Inhibition Assay:

A Prepare reaction mixture: - DHFR enzyme - NADPH - Test compound B Incubate at 37°C A->B C Initiate reaction by adding dihydrofolate (DHF) B->C D Monitor decrease in absorbance at 340 nm C->D E Calculate IC50 value D->E

Figure 2. Workflow for DHFR inhibition assay.

Procedure:

  • A reaction mixture containing DHFR enzyme, NADPH, and varying concentrations of the test compound (or vehicle control) in a suitable buffer is prepared.

  • The mixture is pre-incubated at 37°C.

  • The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Workflow for MTT Assay:

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Unveiling the Molecular Target: A Comparative Guide to the Binding Site of 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-N-methyl-5-nitropyrimidine-2,4-diamine's presumed binding activity against well-characterized DHFR inhibitors, supported by experimental data for analogous compounds and detailed experimental protocols for assessing DHFR inhibition.

Performance Comparison with Alternative DHFR Inhibitors

The 2,4-diaminopyrimidine scaffold is a cornerstone in the design of DHFR inhibitors. These compounds act as competitive inhibitors, binding to the active site of DHFR and preventing the binding of its natural substrate, dihydrofolate. This inhibition disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and certain amino acids, thereby halting cell proliferation.

To contextualize the potential efficacy of this compound, we compare its core structure to two widely studied DHFR inhibitors: Methotrexate, a potent anticancer agent, and Trimethoprim, an antibiotic.

CompoundTarget EnzymeIC50 / Ki ValueNotes
5-nitropyrimidine-2,4-diamine (unmethylated analog) Dihydrofolate Reductase (DHFR)Data not availableThe core structure strongly suggests DHFR inhibition. The nitro group at the 5-position is a common feature in potent DHFR inhibitors.
This compound Dihydrofolate Reductase (DHFR)Data not availableThe effect of N-methylation at the 4-amino position on binding affinity is not definitively documented for this specific compound. SAR studies on related compounds suggest it could either slightly decrease or have a negligible effect on potency compared to the primary amine.
Methotrexate Human DHFRIC50: ~0.0056 µMA high-affinity inhibitor used in cancer chemotherapy. Its structure mimics dihydrofolate.
Trimethoprim Bacterial DHFRKi: ~0.000165 µM (for E. coli)Exhibits high selectivity for bacterial DHFR over the human enzyme, making it an effective antibiotic.

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a compound's potency as an inhibitor. Lower values indicate higher potency. The lack of specific quantitative data for this compound and its direct analog necessitates that their inhibitory potential be inferred from the broader class of 2,4-diaminopyrimidine DHFR inhibitors.

Experimental Protocols for Binding Site Confirmation

To definitively confirm the binding site of this compound and quantify its inhibitory activity, a Dihydrofolate Reductase (DHFR) Inhibition Assay is the primary experimental method.

Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The activity is monitored by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials:

  • Purified DHFR enzyme (human or from a specific organism of interest)

  • Dihydrofolic acid (DHF), the substrate

  • NADPH, the cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Control inhibitors (e.g., Methotrexate, Trimethoprim)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of DHFR enzyme, DHF, and NADPH in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer to each well.

  • Inhibitor Addition: Add varying concentrations of the test compound and control inhibitors to the respective wells. Include a control well with no inhibitor.

  • Enzyme Addition: Add the DHFR enzyme solution to all wells except for the blank.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH and DHF solutions to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known.

Visualization of Experimental Workflow and Signaling Pathway

To illustrate the logic of identifying and characterizing the binding of this compound, the following diagrams are provided.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation A Structural Similarity to 2,4-Diaminopyrimidines C Hypothesis: Binds to DHFR A->C Suggests B Known DHFR Inhibitors B->C Suggests D DHFR Inhibition Assay C->D Test Hypothesis E Determine IC50/Ki D->E H Binding Site Confirmed: DHFR Active Site E->H Quantitative Data F X-ray Crystallography (Optional) G Confirm Binding Mode F->G G->H Structural Confirmation

Caption: Workflow for confirming the DHFR binding site.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition Mechanism DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides Cell_Proliferation Cell Proliferation Nucleotides->Cell_Proliferation Required for DHFR_enzyme->THF NADPH -> NADP+ Inhibitor This compound Inhibitor->DHFR_enzyme Binds to Active Site

Caption: Inhibition of the Dihydrofolate Reductase pathway.

Head-to-Head Comparison: 4-N-methyl-5-nitropyrimidine-2,4-diamine and Known Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document, therefore, presents a foundational comparison based on the established activities of known DHFR inhibitors, providing a framework for the potential evaluation of 4-N-methyl-5-nitropyrimidine-2,4-diamine.

Quantitative Comparison of Known DHFR Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for Methotrexate and Pyrimethamine against dihydrofolate reductase. These values represent the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by half and are a key measure of an inhibitor's potency.

InhibitorTarget EnzymeIC50 (µM)Organism/Cell Line
MethotrexateDihydrofolate Reductase (DHFR)0.12 ± 0.07Not specified
PyrimethamineDihydrofolate Reductase (DHFR)52 ± 35Not specified

Signaling Pathway: Folate Synthesis and DHFR Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate synthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[4] Inhibition of DHFR disrupts this pathway, leading to a depletion of THF and subsequent arrest of cell division. This mechanism is the basis for the therapeutic effects of antifolate drugs in cancer and infectious diseases.[4][6]

Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA and RNA Synthesis THF->DNA_RNA DHFR->THF NADPH -> NADP+ Inhibitors This compound Methotrexate Pyrimethamine Inhibitors->DHFR

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by antifolates.

Experimental Protocols

A standardized experimental protocol is essential for the accurate determination and comparison of the inhibitory activity of compounds against DHFR.

DHFR Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) against dihydrofolate reductase.

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The presence of an inhibitor will slow down this reaction.

Materials:

  • Recombinant DHFR enzyme

  • NADPH solution

  • Dihydrofolic acid (DHF) solution

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Test compound (this compound)

  • Known inhibitors (Methotrexate, Pyrimethamine) for positive controls

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and known inhibitors in the assay buffer to achieve a range of final concentrations.

    • Prepare working solutions of DHFR enzyme, NADPH, and DHF in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADPH solution

      • Test compound dilution or control (buffer for uninhibited reaction, known inhibitor for positive control).

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the DHF solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.

    • Normalize the reaction rates to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

DHFR Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagent Solutions (DHFR, NADPH, DHF, Inhibitors) Serial_Dilutions Create Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Plate_Setup Set up 96-well plate with buffer, NADPH, and inhibitors Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate at constant temperature Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with DHF Pre_incubation->Reaction_Start Kinetic_Read Measure absorbance at 340 nm (kinetic) Reaction_Start->Kinetic_Read Calculate_Rates Calculate reaction rates Kinetic_Read->Calculate_Rates Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 via non-linear regression Plot_Data->Determine_IC50

Caption: Workflow for determining IC50 values in a DHFR inhibition assay.

Conclusion

Based on its chemical structure, this compound is a promising candidate for a dihydrofolate reductase inhibitor. While direct experimental data is needed for a definitive comparison, the established inhibitory activities of Methotrexate and Pyrimethamine provide a valuable benchmark. The experimental protocol detailed in this guide offers a standardized method for determining the inhibitory potency of this compound and other novel compounds targeting the DHFR pathway. Such studies are essential for the development of new therapeutic agents for cancer and infectious diseases.

References

Independent Validation of 4-N-methyl-5-nitropyrimidine-2,4-diamine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore present in many DHFR inhibitors.

Comparative Analysis of DHFR Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of established DHFR inhibitors against various forms of the enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. It is anticipated that 4-N-methyl-5-nitropyrimidine-2,4-diamine would exhibit inhibitory activity within a comparable range, which can be determined using the experimental protocol outlined in the subsequent section.

Table 1: Comparative IC50 Values of Common DHFR Inhibitors

CompoundTarget Organism/EnzymeIC50 (µM)Reference
MethotrexateHuman DHFR0.00474[1]
MethotrexateToxoplasma gondii DHFR0.0783[1]
MethotrexateL1210 Mouse Leukemia DHFR0.072[2]
MethotrexateRecombinant Human DHFR0.08[3][4]
MethotrexateDHFR Enzymatic Assay0.12 ± 0.07[5]
TrimethoprimHuman DHFR55.26[3][4]
TrimethoprimEscherichia coli DHFR0.0204[6]
TrimethoprimToxoplasma gondii DHFR33.1[1]
PyrimethamineHuman DHFR0.760[1]
PyrimethamineToxoplasma gondii DHFR0.139[1]
PyrimethamineDHFR Enzymatic Assay52 ± 35[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process for validating the inhibitory activity of compounds like this compound, the following diagrams are provided.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor This compound (or other inhibitor) Inhibitor->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH Cofactor - Assay Buffer Mix Mix Reagents, Compound/Controls in 96-well plate Reagents->Mix Compound Prepare Test Compound dilutions (this compound) Compound->Mix Controls Prepare Controls: - Positive (No Inhibitor) - Negative (Known Inhibitor, e.g., Methotrexate) Controls->Mix Incubate Incubate at controlled temperature Mix->Incubate Read Measure Absorbance at 340 nm over time (Spectrophotometer) Incubate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate Rate of NADPH Oxidation Plot->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General experimental workflow for a DHFR inhibition assay.

Experimental Protocol: DHFR Inhibition Assay

The following is a detailed methodology for a spectrophotometric assay to determine the inhibitory activity of a test compound against Dihydrofolate Reductase. This protocol is based on commonly used methods for evaluating DHFR inhibitors.[7][8]

1. Materials and Reagents:

  • Human recombinant Dihydrofolate Reductase (DHFR)

  • Dihydrofolate (DHF)

  • β-Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM DTT)

  • Test Compound: this compound

  • Positive Control Inhibitor: Methotrexate

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

2. Preparation of Solutions:

  • DHFR Enzyme Solution: Dilute the stock DHFR enzyme in cold assay buffer to the desired working concentration.

  • DHF Solution: Prepare a stock solution of DHF in the assay buffer. Due to its limited stability, prepare this solution fresh.

  • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.

  • Test Compound and Control Dilutions: Prepare a series of dilutions of the test compound and methotrexate in the assay buffer.

3. Assay Procedure:

  • To each well of a 96-well microplate, add the assay buffer.

  • Add the diluted test compound or control inhibitor to the respective wells. For the positive control (uninhibited reaction), add an equal volume of assay buffer.

  • Add the DHFR enzyme solution to all wells except for the blank.

  • Initiate the reaction by adding the DHF and NADPH solutions to all wells.

  • Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for a total of 10-20 minutes at a constant temperature (e.g., 25°C).

4. Data Analysis:

  • The rate of the enzymatic reaction is determined by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the DHFR activity.

References

Literature Review of 4-N-methyl-5-nitropyrimidine-2,4-diamine Efficacy: A Search for Evidence

Author: BenchChem Technical Support Team. Date: November 2025

However, the search did reveal information on structurally related pyrimidine and nitropyrimidine derivatives, which have been investigated for various therapeutic applications, primarily as antitumor agents. This report summarizes the findings on these related compounds to provide a contextual understanding of the potential research landscape for 4-N-methyl-5-nitropyrimidine-2,4-diamine.

Structurally Related Compounds and Their Efficacy

Several studies have been conducted on pyrimidine derivatives, highlighting their potential as pharmacologically active agents. These compounds often function as antagonists of folic acid or inhibitors of specific kinases.

1. Adamantyl-Substituted Diaminopyrimidines:

Research into novel diaminopyrimidine derivatives has identified compounds with significant antitumor activity. For instance, 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (DAEP) have been shown to inhibit the growth of Walker carcinoma 256 in Sprague-Dawley rats.[1] Notably, this tumor is naturally resistant to methotrexate, a common folic acid antagonist. In contrast, another derivative, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP), was effective against both Walker carcinoma and the methotrexate-sensitive Murphy-Sturm lymphosarcoma.[1]

These findings suggest that the substituent at the 5-position of the diaminopyrimidine ring plays a crucial role in determining the spectrum of antitumor activity.

2. Phenyl-Substituted Diaminopyrimidines:

Novel N2-phenylpyrimidine-2,4-diamine compounds have been developed and show potent inhibitory efficacy against EGFR (Epidermal Growth Factor Receptor) mutations.[2] These compounds are being explored for their potential in treating cancers that are driven by such mutations.[2]

3. 5-Nitropyrimidine-2,4-diamine:

While no efficacy studies were found for the N-methylated version, the parent compound, 5-nitropyrimidine-2,4-diamine, is documented in chemical databases like PubChem.[3] Its presence in these databases indicates it is a known chemical entity, but its biological efficacy remains uncharacterized in the public domain.

Experimental Protocols for Related Compounds

The methodologies employed in the studies of related diaminopyrimidine derivatives provide a framework for potential efficacy testing of this compound.

In Vivo Antitumor Activity Assessment:

A common experimental workflow for evaluating the antitumor efficacy of pyrimidine derivatives involves the use of rodent tumor models.

cluster_workflow In Vivo Antitumor Efficacy Workflow start Tumor Cell Implantation (e.g., Walker Carcinoma 256 in rats) treatment Administration of Test Compound (e.g., DAMP, DAEP, or DDMP) start->treatment Tumor establishment monitoring Tumor Growth Monitoring (e.g., caliper measurements) treatment->monitoring Regular intervals toxicity Toxicity Assessment (e.g., body weight, blood cell counts, bone marrow analysis) treatment->toxicity Concurrent with efficacy study endpoint Endpoint Measurement (e.g., tumor weight, survival) monitoring->endpoint Study conclusion

Caption: Workflow for in vivo evaluation of antitumor compounds.

Potential Signaling Pathways

Given that related diaminopyrimidines act as folic acid antagonists or kinase inhibitors, it is plausible that this compound could interact with similar cellular pathways.

Folic Acid Metabolism Pathway:

Many diaminopyrimidine derivatives interfere with dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway, which is critical for nucleotide synthesis and cell proliferation.

cluster_pathway Simplified Folic Acid Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Inhibitor Diaminopyrimidine (e.g., Methotrexate, DDMP) Inhibitor->DHFR Inhibition

Caption: Inhibition of the folic acid pathway by diaminopyrimidines.

EGFR Signaling Pathway:

For compounds like the N2-phenylpyrimidine-2,4-diamines, the target is the EGFR signaling pathway, which is often dysregulated in cancer.

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N2-phenylpyrimidine -2,4-diamine Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

While there is a lack of direct efficacy studies on this compound, the existing literature on related diaminopyrimidine derivatives provides a solid foundation for future research. The established antitumor and kinase inhibitory activities of similar compounds suggest that this compound could be a promising candidate for further investigation. Future studies should focus on in vitro screening against various cancer cell lines and subsequent in vivo testing in relevant animal models to elucidate its potential therapeutic efficacy. The experimental designs and pathways outlined in this review can serve as a guide for such investigations.

References

Safety Operating Guide

Navigating the Disposal of 4-N-methyl-5-nitropyrimidine-2,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 4-N-methyl-5-nitropyrimidine-2,4-diamine necessitates a cautious and compliant approach to its disposal. As a trusted partner in your research, this guide provides essential procedural information to ensure safety and regulatory adherence when handling this and other novel chemical compounds.

This document outlines the immediate, essential steps and logistical considerations for the disposal of this compound, ensuring you remain at the forefront of laboratory safety and compliant with regulatory standards.

Immediate Safety and Logistical Plan

Due to the absence of specific toxicity and reactivity data for this compound, it must be treated as a hazardous substance. The following step-by-step procedure provides a framework for its safe disposal.

Step 1: Waste Identification and Classification

The first crucial step is to classify the waste. As a nitropyrimidine derivative, this compound should be considered a hazardous chemical waste. It is the responsibility of the waste generator to make this determination. Given its chemical structure, which includes nitro and amine groups, it may possess properties of reactivity, toxicity, or other hazards.

Step 2: Proper Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Do not mix this compound with other waste streams unless you are certain of their compatibility.

  • Store the waste in a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is generally suitable.

  • The container must be in good condition, free of leaks or cracks.

  • Ensure the container is kept closed except when adding waste.

Step 3: Accurate and Thorough Labeling

Proper labeling is a legal and safety requirement. The waste container must be clearly labeled with the words "Hazardous Waste."[1] The label should also include:

  • The full chemical name: "this compound" (avoiding abbreviations or formulas).[1]

  • The name and contact information of the principal investigator or laboratory.

  • The accumulation start date (the date the first drop of waste was added to the container).

  • A clear indication of the hazards (e.g., "Toxic," "Handle with Care").

Step 4: Safe Storage within the Laboratory

Designate a specific, well-ventilated area within your laboratory for the temporary storage of hazardous waste. This is often referred to as a Satellite Accumulation Area (SAA).[2]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Store the waste container in secondary containment to contain any potential leaks or spills.

  • Segregate incompatible waste streams within the SAA. For example, keep acids and bases in separate secondary containment.[2]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's certified hazardous waste disposal program.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Provide them with all the necessary information about the waste, as detailed on your hazardous waste label.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]

Experimental Protocols and Data Presentation

Due to the lack of specific published studies detailing the disposal of this compound, there are no experimental protocols to report. Similarly, no quantitative data is available for summarization. Researchers are advised to consult with their EHS department for any internal institutional procedures or data.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste classify Classify as Hazardous Waste start->classify improper_disposal Improper Disposal (Drain, Trash) start->improper_disposal segregate Segregate in a Compatible, Closed Container classify->segregate label_waste Label with 'Hazardous Waste' and Full Chemical Name segregate->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store contact_ehs Contact Environmental Health and Safety (EHS) for Pickup store->contact_ehs disposal Professional Disposal by Certified Vendor contact_ehs->disposal stop Violation and Safety Hazard improper_disposal->stop

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound in the absence of a specific SDS. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities. By adhering to these principles, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-N-methyl-5-nitropyrimidine-2,4-diamine. The following procedures are based on best practices for handling similar nitro-aromatic and aminopyrimidine compounds and are intended to ensure the safety of all laboratory personnel.

I. Personal Protective Equipment (PPE)

Given the potential hazards associated with nitro-aromatic compounds, including potential skin and eye irritation, and possible toxicity, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Flame-retardant lab coatN95 respirator or working in a certified chemical fume hood
Running reactions Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-retardant lab coatWork in a certified chemical fume hood
Work-up and purification Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Flame-retardant lab coat and chemical-resistant apronWork in a certified chemical fume hood
Handling dry powder Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-retardant lab coatN95 respirator and work in a certified chemical fume hood or glove box
Waste disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesFlame-retardant lab coat and chemical-resistant apronN95 respirator or work in a certified chemical fume hood

II. Experimental Protocols: Handling and Disposal

A. General Handling Procedures

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A certified chemical fume hood is required for all operations involving this compound.

  • Weighing : When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Spills : In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office.

B. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid waste, including gloves, paper towels, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

III. Visualized Workflows and Relationships

The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification Task Identify Task (e.g., Weighing, Reaction) Assess Assess Potential Exposure (e.g., Dust, Splash, Aerosol) Task->Assess Eye Select Eye/Face Protection Assess->Eye Hand Select Hand Protection Assess->Hand Body Select Body Protection Assess->Body Resp Select Respiratory Protection Assess->Resp Inspect Inspect PPE for Damage Eye->Inspect Hand->Inspect Body->Inspect Resp->Inspect Don Proper Donning of PPE Inspect->Don Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Wipes) SolidCont Labeled Solid Waste Container Solid->SolidCont Liquid Contaminated Liquid Waste (Solvents, Rinsate) LiquidCont Labeled Liquid Waste Container Liquid->LiquidCont Sharps Contaminated Sharps (Needles, Glassware) SharpsCont Labeled Sharps Container Sharps->SharpsCont Seal Seal Containers SolidCont->Seal LiquidCont->Seal SharpsCont->Seal Store Store in Designated Area Seal->Store Pickup Arrange for Hazardous Waste Pickup Store->Pickup

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.